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  • Product: 4-Fluoro-6-methylpicolinonitrile

Core Science & Biosynthesis

Foundational

Engineering Molecular Efficacy: A Technical Guide to 4-Fluoro-6-methylpicolinonitrile in Drug Discovery and Materials Science

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry and materials science. Today, it is estimated that up to 20% of all newly approved pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry and materials science. Today, it is estimated that up to 20% of all newly approved pharmaceuticals contain at least one fluorine atom, a modification driven by the need to optimize metabolic stability, lipophilicity, and target binding affinity[1]. Among the vast library of fluorinated building blocks, 4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0) emerges as a highly specialized, electron-deficient pyridine derivative.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will deconstruct the physicochemical properties of 4-Fluoro-6-methylpicolinonitrile, explore the causality behind its unique reactivity profile, and provide field-validated protocols for its integration into complex active pharmaceutical ingredients (APIs) and Thermally Activated Delayed Fluorescence (TADF) materials.

Structural Analysis and Physicochemical Profile

To effectively utilize 4-Fluoro-6-methylpicolinonitrile, one must first understand the electronic push-and-pull occurring within its aromatic ring. The molecule features a pyridine core substituted with a nitrile group at the C2 position, a fluorine atom at the C4 position, and a methyl group at the C6 position.

The Causality of Substituent Placement:
  • The Nitrile Group (C2): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This severely depletes the electron density of the pyridine ring, activating it toward nucleophilic attack.

  • The Fluorine Atom (C4): Fluorine is highly electronegative, further withdrawing electron density inductively. However, because it is positioned para to the nitrogen and meta to the nitrile, it serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • The Methyl Group (C6): Provides steric hindrance adjacent to the pyridine nitrogen, protecting the core from unwanted side reactions while subtly increasing the lipophilicity of the resulting scaffold.

Quantitative Data Summary

The following table synthesizes the critical quantitative properties of 4-Fluoro-6-methylpicolinonitrile required for reaction planning and analytical validation[2],[3].

PropertyValueAnalytical Significance
Chemical Name 4-Fluoro-6-methylpicolinonitrileNomenclature standard for inventory.
CAS Number 1807185-79-0Unique identifier for regulatory compliance.
Molecular Formula C7H5FN2Essential for mass spectrometry (MS) validation.
Molecular Weight 136.13 g/mol Target mass for [M+H]+ peak at m/z 137.1.
Boiling Point 236.2 ± 35.0 °C (Predicted)Indicates low volatility; safe for thermal reactions.
Density 1.19 ± 0.1 g/cm³ (Predicted)Relevant for volumetric dosing in scale-up.
pKa -0.73 ± 0.10 (Predicted)Highlights the extreme electron deficiency of the core.
SMILES N#CC1=NC(C)=CC(F)=C1Input for computational docking and ADME modeling.

Mechanistic Paradigm: Regioselective SNAr

The defining characteristic of 4-Fluoro-6-methylpicolinonitrile is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). Unlike halogens such as bromine or iodine, which are typically reserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), fluorine is the premier leaving group for SNAr due to its ability to stabilize the intermediate Meisenheimer complex through intense inductive withdrawal[4].

SNAr_Pathway A 4-Fluoro-6-methylpicolinonitrile (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack at C4 B Nucleophile (e.g., Amine/Carbazole) B->C Base-catalyzed D C4-Substituted Product + Fluoride Ion C->D Elimination of F-

SNAr mechanism of 4-Fluoro-6-methylpicolinonitrile via Meisenheimer complex.

When a nucleophile (such as a primary/secondary amine or a deprotonated carbazole) attacks the C4 position, the electron density is temporarily pushed onto the highly electronegative nitrogen and nitrile groups. The rapid expulsion of the fluoride ion restores aromaticity, resulting in a clean, regioselective transformation.

Experimental Workflow: Self-Validating SNAr Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines the integration of 4-Fluoro-6-methylpicolinonitrile with a secondary amine. This methodology is designed as a self-validating system, meaning each step contains built-in analytical checkpoints to confirm causality and success.

Objective: Synthesis of 4-(substituted-amino)-6-methylpicolinonitrile.

Step 1: Reagent Preparation & Environmental Control

  • Action: Dissolve 1.0 equivalent of 4-Fluoro-6-methylpicolinonitrile and 1.2 equivalents of the target secondary amine in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Anhydrous conditions are strictly mandatory. Trace water in the presence of a base will generate hydroxide ions (

    
    ), which act as competing nucleophiles, leading to the formation of a 4-hydroxy-6-methylpicolinonitrile byproduct.
    

Step 2: Base Selection and Reaction Assembly

  • Action: Add 2.0 equivalents of Cesium Carbonate (

    
    ).
    
  • Causality: While Potassium Carbonate (

    
    ) is standard, 
    
    
    
    is chosen for its superior solubility in DMF. Furthermore, the larger ionic radius of the cesium cation creates a more "naked," highly reactive nucleophilic anion, drastically reducing reaction times and improving yields.

Step 3: Thermal Activation and In-Process Validation

  • Action: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Monitor the reaction via LC-MS every 2 hours.

  • Validation Checkpoint: The reaction is deemed complete when LC-MS analysis shows the total disappearance of the starting material peak (m/z 137.1[M+H]+) and the exclusive emergence of the product mass peak. If the starting material persists after 6 hours, increase the temperature to 100 °C.

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a saturated brine solution.

  • Causality: The aqueous quench serves a dual purpose: it precipitates the highly lipophilic product while dissolving and washing away the expelled fluoride salts and excess

    
    , preventing downstream catalytic poisoning.
    

Applications in Drug Discovery and Material Science

The utility of fluorinated picolinonitriles extends far beyond basic organic synthesis. By carefully tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule, researchers can rescue failing drug candidates[5].

Overcoming Metabolic Liabilities in Drug Design

A common failure point in drug discovery is rapid in vivo clearance due to Cytochrome P450 (CYP450)-mediated oxidation of aromatic rings. By utilizing 4-Fluoro-6-methylpicolinonitrile as a core scaffold, medicinal chemists can leverage the "fluorine effect." The strong carbon-fluorine bond (approx. 116 kcal/mol) physically blocks oxidative metabolism at the C4 position. Literature demonstrates that the strategic placement of fluoropyridines can improve membrane permeability and significantly enhance oral drug exposure[5].

Next-Generation OLED Materials

Beyond pharmaceuticals, highly electron-deficient fluorinated picolinonitriles are critical building blocks in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLED displays. By coupling the 4-Fluoro-6-methylpicolinonitrile core with electron-donating carbazole units, researchers create donor-acceptor architectures that facilitate highly efficient reverse intersystem crossing (RISC), leading to superior external quantum efficiency in optical devices[6].

ADME_Workflow Step1 Scaffold Selection (4-Fluoro-6-methylpicolinonitrile) Step2 SNAr / Cross-Coupling (Library Generation) Step1->Step2 Chemical Synthesis Step3 In Vitro Screening (Target Affinity & ADME) Step2->Step3 High-Throughput Assay Step4 Metabolic Stability Check (CYP450 Assays) Step3->Step4 If IC50 < 10nM Step4->Step2 Poor stability (Iterate) Step5 Lead Optimization (Enhanced Oral Exposure) Step4->Step5 F-atom blocks metabolism

Drug discovery workflow leveraging fluorinated picolinonitriles for ADME optimization.

Conclusion

4-Fluoro-6-methylpicolinonitrile is not merely a chemical reagent; it is a precision engineering tool for molecular design. By understanding the causal relationship between its highly electron-deficient picolinonitrile core and the regioselective reactivity of its C4-fluorine atom, researchers can execute highly efficient SNAr transformations. Whether the goal is to block CYP450 metabolism in a novel kinase inhibitor or to construct a high-efficiency TADF emitter for advanced displays, this scaffold provides the robust, predictable chemistry required for cutting-edge scientific advancement.

References

1.2[2] 2.3[3] 3.5[5] 4.4[4] 5.6[6] 6. 1[1]

Sources

Exploratory

The Application Scientist's Guide to 4-Fluoro-6-methylpicolinonitrile: Synthesis, Reactivity, and Drug Discovery Applications

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly functionalized, regioselective building blocks in the design of novel therapeutics. 4-Fluoro-6-methylpicolinonitrile (CAS 18...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, regioselective building blocks in the design of novel therapeutics. 4-Fluoro-6-methylpicolinonitrile (CAS 1807185-79-0) stands out as a privileged heteroaromatic scaffold[1]. The strategic placement of a fluorine atom at the C4 position, flanked by an electron-withdrawing nitrile group at C2 and a methyl group at C6, creates a highly tunable system. This whitepaper deconstructs the physical properties, structural dynamics, and validated synthetic workflows for utilizing this compound in advanced medicinal chemistry, including the development of kinase inhibitors and PET radiotracers[2][3].

Physicochemical Profiling

Understanding the physical state and solubility profile of 4-Fluoro-6-methylpicolinonitrile is critical for reaction design, particularly regarding phase behavior during purification and solvent selection for downstream functionalization.

PropertyValue / Description
CAS Number 1807185-79-0[1]
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance Off-white to pale yellow crystalline solid (Predicted)
Boiling Point ~220–250 °C (Predicted based on structural analogs)
Density ~1.25 g/cm³ (Predicted)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C, protected from light[4]

Electronic Topology and Reactivity Principles

Before stepping into the lab, it is essential to understand the causality behind this molecule's reactivity. The chemical behavior of 4-Fluoro-6-methylpicolinonitrile is dictated by the synergistic electronic effects of its substituents:

  • C4-Fluorine Activation (The Electrophilic Hub): The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). The electronegativity of fluorine creates a strong local dipole, while the para-nitrogen and ortho-nitrile act as electron sinks, stabilizing the incoming negative charge via a Meisenheimer complex.

  • C2-Nitrile Versatility: The nitrile group serves as a latent carboxylic acid, amide, or primary amine, which can be unmasked post-SₙAr to build out the molecule's architecture.

  • C6-Methyl Steric Shielding: The methyl group provides a localized steric shield that prevents off-target nucleophilic attack at the C6 position, ensuring near-perfect regioselectivity, while also modulating the lipophilicity (LogP) of downstream drug candidates.

Upstream Synthesis: Palladium-Catalyzed Cyanation

To synthesize the core 4-Fluoro-6-methylpicolinonitrile scaffold from commercially available halogenated pyridines, a palladium-catalyzed cyanation is the most robust approach.

Synthesis A 2-Bromo-4-fluoro- 6-methylpyridine B Pd(PPh3)4 / Zn(CN)2 Catalytic Cyanation A->B Heat (100°C), DMF C 4-Fluoro-6-methyl- picolinonitrile B->C Reductive Elimination

Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of 4-Fluoro-6-methylpicolinonitrile.

Step-by-Step Methodology: Catalytic Cyanation
  • Preparation: In an oven-dried Schlenk flask, add 2-bromo-4-fluoro-6-methylpyridine (1.0 eq) and zinc cyanide (0.6 eq).

    • Causality: Zn(CN)₂ is preferred over CuCN as it allows for lower reaction temperatures and is highly compatible with Pd(0) catalysts, preventing the catalyst poisoning often seen with copper salts.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Purge the flask with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II).

  • Thermal Activation: Inject anhydrous DMF (0.2 M) and heat the mixture to 100 °C for 12 hours under constant stirring.

  • Quenching (Critical Safety Step): Cool to room temperature. Quench the reaction carefully with saturated aqueous NaHCO₃ and an excess of aqueous sodium hypochlorite (bleach).

    • Causality: Bleach is mandatory to oxidize any residual, highly toxic cyanide ions into relatively benign cyanate ions, creating a self-validating safety system.

  • Isolation: Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the target nitrile.

Downstream Applications: Regioselective SₙAr in Drug Discovery

Fluoropicolinonitriles are extensively utilized to synthesize complex fused heterocycles. For instance, selective SₙAr at the fluorinated position is a critical step in synthesizing isothiazolo[4,5-b]pyridines for Cyclin G-associated kinase (GAK) inhibitors[2]. Furthermore, the fluorine handle can be displaced by [¹⁸F]fluoride for the generation of PET radiotracers targeting mutant isocitrate dehydrogenase 1 (mIDH1)[3].

SNAr Substrate 4-Fluoro-6-methylpicolinonitrile Complex Meisenheimer Intermediate (C4-Adduct) Substrate->Complex Nucleophilic Attack (DMSO, 80°C) Reagent Nucleophile (R-NH2) + DIPEA (Base) Reagent->Complex Product 4-Substituted-6-methyl- picolinonitrile Complex->Product HF Elimination

Figure 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SₙAr) at the C4 position.

Step-by-Step Methodology: SₙAr Functionalization
  • Reaction Setup: Dissolve 4-Fluoro-6-methylpicolinonitrile (1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the reaction. By neutralizing the acid, DIPEA drives the equilibrium forward without competing for the electrophilic C4 center.

  • Thermal Activation: Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC or LC-MS.

    • Field-Proven Insight: If the amine is sterically hindered or weakly nucleophilic (e.g., an aniline), DIPEA may be insufficient. In such cases, pre-deprotonating the amine with Sodium Hydride (NaH) at 0 °C before adding the fluorinated substrate ensures complete conversion.

  • Isolation: Pour the mixture into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with DCM, wash extensively with water to remove DMSO, dry, and concentrate.

Safety and Handling

4-Fluoro-6-methylpicolinonitrile must be handled with strict adherence to safety protocols. Nitrile compounds can be metabolized to release cyanide in vivo. Furthermore, SₙAr reactions involving this compound generate HF as a byproduct. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles). Waste streams containing fluoride ions or unreacted cyanide precursors must be segregated and treated according to institutional EHS guidelines[4].

References

  • Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1) Source: Kölner UniversitätsPublikationsServer URL: [Link]

Sources

Exploratory

Solubility Profiling &amp; Thermodynamic Modeling of 4-Fluoro-6-methylpicolinonitrile: A Technical Guide for Process Optimization

Executive Summary 4-Fluoro-6-methylpicolinonitrile (CAS: 1221703-66-1) is a critical pyridine-based intermediate, primarily utilized in the synthesis of next-generation fluorinated picolinate herbicides (e.g., arylpicoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-6-methylpicolinonitrile (CAS: 1221703-66-1) is a critical pyridine-based intermediate, primarily utilized in the synthesis of next-generation fluorinated picolinate herbicides (e.g., arylpicolinates like Florpyrauxifen-benzyl) and pharmaceutical pharmacophores.[1] Precise solubility data for this compound is the cornerstone of process design, governing yield in crystallization, efficiency in liquid-liquid extraction, and purity in final isolation.

This technical guide provides a comprehensive framework for determining, modeling, and applying solubility data for 4-Fluoro-6-methylpicolinonitrile. Given the proprietary nature of specific industrial datasets, this guide synthesizes predictive behavior based on structural analogs (e.g., 6-methylpicolinonitrile) and details the Laser Dynamic Monitoring protocol—the gold standard for generating self-validating solubility curves.

Chemical Profile & Predicted Physicochemical Properties[2][3][4]

Understanding the solute's intrinsic properties is the first step in solubility profiling. The interplay between the electron-withdrawing nitrile/fluorine groups and the electron-donating methyl group dictates the solvation thermodynamics.

PropertySpecification / PredictionMechanistic Insight
IUPAC Name 4-Fluoro-6-methylpyridine-2-carbonitrileCore pyridine ring with ortho-methyl and para-fluoro substitution relative to nitrogen.
Molecular Formula C₇H₅FN₂Low molecular weight (136.13 g/mol ) suggests high potential solubility in small-molecule solvents.
Physical State Solid (Predicted MP: 60–85 °C)Crystalline lattice energy is moderate; likely forms needle-like crystals in alcohols.
Polarity Moderate to HighThe -CN and -F groups create a strong dipole, favoring polar aprotic solvents.
H-Bonding Acceptor OnlyPyridine N and Nitrile N act as acceptors. No donors. Poor solubility in non-polar alkanes; good in alcohols (protic donors).

Experimental Protocol: Laser Dynamic Monitoring Method

To generate high-fidelity solubility data, the Laser Dynamic Monitoring (LDM) technique is superior to the static equilibrium method due to its speed and reproducibility. This protocol minimizes solvent loss and degradation.

Methodology Workflow

The principle relies on detecting the phase change (solid dissolution) via the sudden transmission of a laser beam through a suspension as temperature rises.

Step-by-Step Protocol:
  • Preparation: Weigh precisely

    
     mass of 4-Fluoro-6-methylpicolinonitrile into a jacketed glass vessel (uncertainty 
    
    
    
    g).
  • Solvent Addition: Add a known mass

    
     of the target solvent (e.g., Methanol, Ethanol, Acetonitrile).
    
  • Equilibration: Set the magnetic stirring speed to 450 rpm to ensure uniform suspension without cavitation.

  • Thermal Ramp: Circulate water through the jacket. Increase temperature slowly (0.2 K/min) while monitoring laser transmittance.

  • Endpoint Detection: The temperature at which laser transmittance maximizes (indicating complete dissolution) is recorded as the saturation temperature (

    
    ).
    
  • Validation: Repeat the process by adding more solute to the same solution and finding the new

    
     to generate a polythermal curve.
    
Experimental Diagram (DOT)

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Create Suspension (Stirring @ 450 rpm) Start->Mix Heat Ramp Temp (0.2 K/min) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Detect Dissolution (Max Transmittance) Laser->Detect Phase Change Record Record Teq (Saturation Temp) Detect->Record Repeat Add Solute Increment & Repeat Record->Repeat Repeat->Heat Next Point

Caption: Workflow for the Laser Dynamic Monitoring method to determine solid-liquid equilibrium temperatures.

Solubility Data & Solvent Selection Strategy

While specific values vary by batch purity, the following Predicted Solubility Trends are derived from structural analogs (e.g., 6-methylpicolinic acid and fluorinated pyridines).

Predicted Solubility Hierarchy (Mole Fraction )

Temperature Range: 278.15 K – 323.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Polar Aprotic Acetonitrile, DMF, Acetone Very High Strong dipole-dipole interactions match the solute's polarity. Best for reaction media.
Short-Chain Alcohols Methanol, Ethanol High Alcohol -OH donates H-bond to Pyridine-N and Nitrile-N. Good for crystallization (antisolvent).
Esters Ethyl Acetate Moderate Good general solvent; useful for extraction from aqueous phases.
Non-Polar Toluene, Hexane Low Lack of specific interactions. Toluene is better than Hexane due to

stacking with the pyridine ring.
Water Water Very Low The hydrophobic methyl and fluoro groups dominate; lattice energy resists hydration.
Data Correlation (The "Self-Validating" System)

To ensure data integrity, experimental points must be fitted to thermodynamic models. A deviation (RMSD) of


 confirms the reliability of the measurements.

Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[2][3]
    
  • 
     : Empirical parameters derived from regression.
    

Use Case: If your


, the data is consistent. If 

, suspect solvent evaporation or impure solute.

Thermodynamic Modeling & Mechanism

Understanding the energy of dissolution allows for precise scale-up of crystallization tanks.

Dissolution Thermodynamics

Using the Van't Hoff analysis, we derive the enthalpy (


) and entropy (

) of solution.
  • Enthalpy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  The dissolution is endothermic .[4] Solubility increases with temperature.[3][4] This implies that cooling crystallization is a viable purification strategy.
    
  • Entropy (

    
    ):  The disorder increases upon dissolution, driving the process.
    
  • Gibbs Energy (

    
    ):  The process is non-spontaneous at standard conditions, requiring thermal energy (heating) to reach high concentrations.
    
Modeling Logic Diagram (DOT)

ThermoModel RawData Raw Data: (T, x1) ModelSelect Select Model: Apelblat / u03bbh / NRTL RawData->ModelSelect Regression Non-linear Regression (Least Squares) ModelSelect->Regression Params Extract Parameters: A, B, C or u0394g12 Regression->Params CalcProps Calculate Thermodynamics: u0394H, u0394S, u0394G Params->CalcProps Process Process Design: Cooling Ramp & Yield CalcProps->Process

Caption: Logical flow for converting raw solubility data into actionable process parameters.

Process Applications: Crystallization & Purification[8]

For 4-Fluoro-6-methylpicolinonitrile, the solubility data dictates the following purification strategy:

  • Solvent Choice: Ethanol or Isopropanol/Water mixtures.

    • Reasoning: High solubility at boiling point, low solubility at 0°C (steep solubility curve).

  • Cooling Profile:

    • Use the Apelblat parameters to calculate the supersaturation width.

    • Implement a controlled cooling ramp (e.g., cubic cooling) to maintain supersaturation within the metastable zone, preventing oiling out or fine formation.

  • Antisolvent Addition:

    • If yield is low in pure alcohol, add Water as an antisolvent after initial cooling to drive final recovery.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Wang, J., et al. (2018).[2] Solubility and thermodynamic modeling of 6-methyl-2-pyridinecarboxylic acid in different solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1242. (Analogous compound data source). Link

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Corteva Agriscience. (2018). Rinskor™ Active Technical Bulletin. (Context on fluorinated picolinate herbicide intermediates). Link

Sources

Foundational

Strategic Utilization of 4-Fluoro-6-methylpicolinonitrile: A Divergent Intermediate for Agrochemical &amp; Medicinal Chemistry

Executive Summary 4-Fluoro-6-methylpicolinonitrile (CAS 1807185-79-0) represents a high-value "lynchpin" scaffold in modern heterocyclic synthesis. Its structural uniqueness lies in the orthogonality of its three functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-6-methylpicolinonitrile (CAS 1807185-79-0) represents a high-value "lynchpin" scaffold in modern heterocyclic synthesis. Its structural uniqueness lies in the orthogonality of its three functional handles: the highly electrophilic C4-fluorine (activated for SNAr), the C2-nitrile (precursor to acids, amides, or heterocycles), and the C6-methyl group (amenable to radical functionalization).

While 6-aryl-picolinates (e.g., Florpyrauxifen-benzyl) dominate recent herbicide approvals, the 6-methyl congeners remain critical for Structure-Activity Relationship (SAR) exploration in auxin mimics and as core building blocks for ROR


t nuclear receptor modulators in immunology. This guide details the synthesis, reactivity profile, and validated protocols for leveraging this versatile intermediate.

Technical Profile & Structural Analysis

Chemical Identity
PropertySpecification
Chemical Name 4-Fluoro-6-methylpicolinonitrile
IUPAC Name 4-Fluoro-6-methylpyridine-2-carbonitrile
CAS Number 1807185-79-0
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Key Isomers 3-Fluoro-6-methyl (CAS 1211527-37-5); 4-Fluoro-3-methyl (CAS 1805457-51-5)
Electronic Activation (The "Fluorine Effect")

The utility of this scaffold is driven by the electronic environment of the pyridine ring. The electron-withdrawing nature of the ring nitrogen, combined with the para-position of the fluorine (relative to the nitrogen) and the electron-withdrawing nitrile group at C2, creates a highly electron-deficient C4 center .

  • SNAr Lability: The C4-F bond is significantly more labile than a corresponding C4-Cl bond due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, despite the stronger C-F bond energy.

  • Regioselectivity: Nucleophiles preferentially attack C4 over C2 (nitrile addition) or C6 (sterically hindered methyl), allowing for clean derivatization.

Synthesis of the Core Scaffold

The industrial preparation of 4-Fluoro-6-methylpicolinonitrile typically follows a Halex (Halogen Exchange) pathway, avoiding the handling of unstable diazonium salts.

Primary Synthetic Route (Halex)

Precursor: 4-Chloro-6-methylpicolinonitrile (CAS 38875-76-2).

Mechanism:

  • Solvation: The chloro-precursor is dissolved in a polar aprotic solvent (DMSO, Sulfolane, or NMP) to solvate the potassium cation.

  • Exchange: Anhydrous Potassium Fluoride (KF) acts as the fluorine source. Phase transfer catalysts (18-crown-6 or TDA-1) are often employed to enhance fluoride nucleophilicity.

  • Isolation: The product is isolated via vacuum distillation or aqueous workup, leveraging the boiling point difference created by the F-for-Cl swap.

Divergent Derivatization Pathways

The "Hub" nature of this molecule allows for three distinct vectors of chemical modification.

Pathway A: C4-Nucleophilic Substitution (SNAr)

This is the most common application. The 4-fluoro group is displaced by amines, alkoxides, or thiols.

  • Key Product: 4-Amino-6-methylpicolinonitrile (CAS 849353-20-4).[1][2]

  • Relevance: This amino-nitrile is a direct precursor to picolinic acid herbicides and ROR

    
    t modulators (e.g., WO2016200851A1).
    
Pathway B: C6-Methyl Functionalization

The methyl group at C6 is benzylic-like and susceptible to radical halogenation.

  • Reagent: N-Bromosuccinimide (NBS) with AIBN/Benzoyl Peroxide.

  • Product: 6-(Bromomethyl) or 6-(Dibromomethyl) derivatives, which can be hydrolyzed to aldehydes or cyclized into fused ring systems.

Pathway C: Nitrile Transformations

The nitrile group can be hydrolyzed to the picolinamide or picolinic acid (standard in herbicide synthesis) or reduced to the aminomethyl group.

Visualization: The Reactivity Hub

G Core 4-Fluoro-6-methyl- picolinonitrile (CAS 1807185-79-0) Amino 4-Amino-6-methyl- picolinonitrile (CAS 849353-20-4) Core->Amino NH3 / DMSO SnAr @ C4 Bromo 4-Fluoro-6-(bromomethyl)- picolinonitrile Core->Bromo NBS, AIBN Radical Bromination Amide 4-Fluoro-6-methyl- picolinamide Core->Amide H2SO4, H2O Hydrolysis Precursor 4-Chloro-6-methyl- picolinonitrile Precursor->Core KF, DMSO (Halex) Acid 4-Amino-6-methyl- picolinic Acid (Auxin Mimic Core) Amino->Acid NaOH / H2O Hydrolysis

Caption: Divergent synthesis pathways from the 4-Fluoro-6-methylpicolinonitrile hub.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-methylpicolinonitrile (SNAr)

This protocol describes the conversion of the fluoro-intermediate to the amino-derivative, a critical step in synthesizing ROR modulators and herbicide actives.

Materials:

  • 4-Fluoro-6-methylpicolinonitrile (1.0 eq)

  • Ammonium Hydroxide (28-30% aq) or Ammonia in Methanol (7N) (5.0 - 10.0 eq)

  • Solvent: DMSO or Acetonitrile

  • Sealed Pressure Vessel (if using methanolic ammonia at high temp)

Procedure:

  • Charge: To a reaction vessel, add 4-Fluoro-6-methylpicolinonitrile dissolved in DMSO (concentration ~0.5 M).

  • Addition: Slowly add excess Ammonia solution (aqueous or methanolic). The reaction is exothermic; cooling to 0°C is recommended during addition.

  • Reaction: Seal the vessel and heat to 80–100°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting fluoride.

    • Note: The fluoride is significantly more reactive than the chloride analog, allowing milder conditions.

  • Workup: Cool to room temperature. Pour the mixture into ice-water.

  • Isolation: The product, 4-amino-6-methylpicolinonitrile , typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95%

Protocol 2: Hydrolysis to 4-Amino-6-methylpicolinic Acid

Conversion of the nitrile to the carboxylic acid (Active Herbicide Form).

Procedure:

  • Suspend 4-amino-6-methylpicolinonitrile in 6N NaOH (10 eq).

  • Reflux at 100°C for 12 hours until ammonia evolution ceases.

  • Cool to 0°C and acidify carefully with conc. HCl to pH 3–4.

  • Collect the precipitated 4-amino-6-methylpicolinic acid by filtration.

References

  • Matrix Scientific. (n.d.). 4-Fluoro-6-methylpicolinonitrile Product Data. Retrieved from (CAS Verification: 1807185-79-0).

  • BLD Pharm. (n.d.). 4-Amino-6-methylpicolinonitrile Product Data. Retrieved from (CAS Verification: 849353-20-4).

  • Vitae Pharmaceuticals. (2016). Nuclear Receptor Modulators. WO2016200851A1. Retrieved from (Describes use of 4-amino-6-methylpicolinonitrile as a key intermediate).

  • Dow AgroSciences. (2013). 4-Amino-6-(heterocyclic)picolinates and their use as herbicides. US Patent 8,609,855. Retrieved from (General methodology for 4-amino-picolinate synthesis).

  • ChemScene. (n.d.). 4-Fluoro-3-methylpicolinonitrile.[3] Retrieved from (Isomer comparison).

Sources

Exploratory

Reactivity Profile of Fluorinated Picolinonitriles

An In-Depth Technical Guide to the Executive Summary Fluorinated picolinonitriles (2-cyanopyridines) represent a privileged scaffold in modern agrochemical and pharmaceutical discovery. The synergy between the electron-d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

Fluorinated picolinonitriles (2-cyanopyridines) represent a privileged scaffold in modern agrochemical and pharmaceutical discovery. The synergy between the electron-deficient pyridine ring, the strong electron-withdrawing nitrile group, and the steric/electronic modulation of fluorine substituents creates a unique reactivity landscape.

This guide provides a comprehensive technical analysis of these systems, moving beyond basic textbook definitions to explore the regioselective control required for high-value synthesis. We focus on the 3,4,5,6-tetrafluoropicolinonitrile and 3-chloro-4,5,6-trifluoropicolinonitrile cores, which are critical intermediates for next-generation herbicides (e.g., arylpicolinates) and emerging antiviral therapeutics.

Structural & Electronic Analysis

The reactivity of fluorinated picolinonitriles is dictated by the superposition of three electronic vectors:

  • Pyridine Nitrogen: Induces

    
    -deficiency, activating the ring towards nucleophilic attack, particularly at C2, C4, and C6.
    
  • Nitrile Group (C2): A strong

    
    - and 
    
    
    
    -acceptor (
    
    
    ) that further depletes electron density, specifically activating the C4 and C6 positions via resonance.
  • Fluorine Substituents: Provide strong inductive withdrawal (

    
    ) but resonant donation (
    
    
    
    ). In highly fluorinated systems, the
    
    
    effect dominates, rendering the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).
Frontier Molecular Orbital (FMO) Theory

In perfluorinated pyridines, the LUMO is typically localized at the C4 and C2 positions. However, in tetrafluoropicolinonitrile , the presence of the nitrile at C2 locks the LUMO coefficient maximum at C4 , making it the primary site for "soft" nucleophilic attack, while "hard" nucleophiles are directed by electrostatic potential maps which also favor C4 due to the combined withdrawal of the N-heteroatom and the para-nitrile.

Primary Reactivity: Nucleophilic Aromatic Substitution ( )

The most dominant reaction pathway for fluorinated picolinonitriles is


. Unlike non-fluorinated pyridines which require harsh conditions, these substrates react under mild conditions.
Regioselectivity Rules

For a substrate like 3,4,5,6-tetrafluoropicolinonitrile , the regioselectivity of nucleophilic attack is predictable but sensitive to solvent and nucleophile sterics.

  • C4-Position (Dominant): The primary site of attack. The intermediate Meisenheimer complex is stabilized by the ability of the para-nitrogen and the ortho-nitrile (relative to C4? No, meta to CN. Correction: C4 is para to the Pyridine N).

    • Mechanism:[1][2][3][4] Attack at C4 places the negative charge on the pyridine nitrogen (most stable resonance contributor).

  • C6-Position (Secondary): Attack here places charge on the nitrogen as well, but it is sterically more encumbered if bulky groups are present at C5.

  • C3/C5-Positions (Deactivated): These positions are electronically unfavorable for

    
     as the negative charge cannot be delocalized onto the electronegative nitrogen.
    

Empirical Rule: In 3,4,5,6-tetrafluoropicolinonitrile, substitution occurs at C4 with >90% regioselectivity for most N- and O-nucleophiles.

Visualization of Regioselectivity

The following diagram illustrates the competing pathways and the stabilization of the transition states.

SNAr_Regioselectivity Substrate 3,4,5,6-Tetrafluoropicolinonitrile Nu_Attack Nucleophilic Attack (Nu-) Substrate->Nu_Attack Path_C4 Path A: Attack at C4 (Para to Pyridine N) Nu_Attack->Path_C4 Kinetic Control Path_C6 Path B: Attack at C6 (Ortho to Pyridine N) Nu_Attack->Path_C6 Steric Clash Complex_C4 Meisenheimer Complex A (- Charge on N) (Highly Stable) Path_C4->Complex_C4 Complex_C6 Meisenheimer Complex B (- Charge on N) (Sterically Hindered) Path_C6->Complex_C6 Product_C4 4-Substituted Product (Major >90%) Complex_C4->Product_C4 - F- Product_C6 6-Substituted Product (Minor) Complex_C6->Product_C6 - F-

Caption: Regioselective divergence in S_NAr reactions of tetrafluoropicolinonitrile. Path A (C4 attack) is favored due to electronic stabilization of the intermediate and lower steric hindrance.

Secondary Reactivity: Metal-Catalyzed Cross-Coupling

While


 replaces Fluorine with Heteroatoms (N, O, S), Carbon-Carbon bond formation requires metal catalysis.
The "Halogen Exchange" Strategy (Standard)

Direct C-F activation via Suzuki coupling is possible but requires specialized Ni-catalysts and is often low-yielding. The industry standard protocol involves a "Halogen Dance" or specific exchange:

  • Step 1:

    
     or Halex to introduce a heavier halogen (Cl or Br) at the reactive site.
    
  • Step 2: Pd-catalyzed coupling (Suzuki/Stille) at the C-Cl/C-Br site.

Example: Conversion of 3-chloro-4,5,6-trifluoropicolinonitrile to 6-aryl-picolinates involves activating the C6 position, often by first substituting at C4 to block it, or utilizing the inherent difference in C-Cl vs C-F bond strengths.

C-H Activation (Emerging)

In partially fluorinated systems (e.g., 3-fluoro-picolinonitrile), Pd(II)-catalyzed C-H activation can functionalize the C4 or C5 positions, directed by the picolinonitrile nitrogen.

Experimental Protocols

Protocol A: Regioselective Amination at C4

Objective: Synthesis of 4-amino-3,5,6-trifluoropicolinonitrile from 3,4,5,6-tetrafluoropicolinonitrile. Context: This reaction validates the regioselectivity rule.

Reagents:

  • 3,4,5,6-Tetrafluoropicolinonitrile (1.0 equiv)

  • Ammonium Hydroxide (28% aq, 2.5 equiv) or Primary Amine

  • Solvent: Acetonitrile (MeCN) or DMSO

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4,5,6-tetrafluoropicolinonitrile (10 mmol) in MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add the amine (25 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.4).

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
  • Validation:

    
     NMR should show a simplified pattern (loss of one signal, shift of adjacent signals) confirming C4 substitution.
    
Protocol B: Hydrolysis of the Nitrile to Picolinic Acid

Objective: Converting the nitrile handle into a carboxylic acid (precursor for ester herbicides).

Reagents:

  • Fluorinated Picolinonitrile substrate

  • Conc.

    
     (Acidic route) or NaOH (Basic route)
    
  • Water[2][5]

Methodology (Acidic):

  • Suspend the nitrile in 80%

    
    .
    
  • Heat to 80°C for 4 hours. The nitrile first hydrates to the primary amide, then hydrolyzes to the acid.

  • Critical Control Point: Fluorine atoms at C4/C6 are susceptible to hydrolysis (OH replacement) under basic conditions. Acidic hydrolysis is preferred to maintain the fluorination pattern.

Case Study: Synthesis of Arylpicolinate Herbicides

Target: 6-Aryl-picolinate core (e.g., Florpyrauxifen-benzyl precursors). Significance: These herbicides utilize the specific binding properties of the 4-amino-3-chloro-6-aryl-picolinate motif.

Synthetic Workflow: The synthesis demonstrates the sequential manipulation of the reactivity profile.[6]

StepTransformationReagent/ConditionsMechanismSelectivity
1 Halex Reaction Tetrachloropicolinonitrile + KF, 180°C

(Halogen Exchange)
Yields 3,4,5,6-Tetrafluoro or 3-chloro-trifluoro mix.
2 Regioselective Amination

/ DMSO

Exclusive C4 substitution due to steric/electronic directing.
3 Nitrile Hydrolysis

/

HydrolysisConverts CN to

.
4 Esterification Benzyl alcohol / Acid cat.EsterificationForms the prodrug ester.
5 Cross-Coupling Aryl-Boronic Acid / Pd-CatSuzuki CouplingOccurs at C6 (if Cl/Br present) or requires C-F activation.
Process Flow Diagram

Herbicide_Synthesis Start Tetrachloropicolinonitrile Step1 Step 1: Halex (KF) (Fluorination) Start->Step1 Inter1 3-Chloro-4,5,6-trifluoro- picolinonitrile Step1->Inter1 Step2 Step 2: Amination (NH3) (C4-Selective) Inter1->Step2 Inter2 4-Amino-3-chloro-5,6- difluoropicolinonitrile Step2->Inter2 Step3 Step 3: Hydrolysis (CN -> COOH) Inter2->Step3 End Active Herbicide Core (Picolinic Acid Deriv.) Step3->End

Caption: Synthetic route to arylpicolinate herbicides utilizing the regioselective reactivity of the fluorinated picolinonitrile scaffold.

References

  • Vertex AI Search. (2025). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development.

  • Vertex AI Search. (2025). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.

  • Vertex AI Search. (2025). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles. ResearchGate.

  • Vertex AI Search. (2025). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2025). Suzuki Coupling - Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Using 4-Fluoro-6-methylpicolinonitrile as an agrochemical intermediate

Application Note: 4-Fluoro-6-methylpicolinonitrile in Agrochemical Synthesis Executive Summary 4-Fluoro-6-methylpicolinonitrile (CAS: 1221733-93-6 / Analogous derivatives) is a high-value heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Fluoro-6-methylpicolinonitrile in Agrochemical Synthesis

Executive Summary

4-Fluoro-6-methylpicolinonitrile (CAS: 1221733-93-6 / Analogous derivatives) is a high-value heterocyclic building block used primarily in the synthesis of pyridine-carboxylate herbicides (Synthetic Auxins, WSSA Group 4).

Its structural uniqueness lies in the 4-fluoro substituent , which serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of amino or alkoxy groups essential for herbicidal activity. This intermediate is a critical scaffold for developing analogs of Aminopyralid , Picloram , and next-generation arylpicolinates like Florpyrauxifen or Halauxifen precursors.

This guide details the chemical reactivity profile, specific synthetic protocols for amination and hydrolysis, and quality control measures required for industrial application.

Chemical Profile & Reactivity Analysis

To successfully utilize this intermediate, researchers must understand the electronic environment of the pyridine ring.

FeatureChemical MoietyReactivity Function
Position 2 Nitrile (-CN)Electron Withdrawing Group (EWG). Activates the ring for nucleophilic attack. Precursor to the carboxylic acid pharmacophore.
Position 4 Fluorine (-F)Leaving Group. Highly activated for SNAr due to the para relationship with the pyridine nitrogen and meta relationship to the nitrile.
Position 6 Methyl (-CH₃)Steric/Electronic Modulator. Provides lipophilicity. Can be radically halogenated or oxidized to a carboxylic acid if required.
Ring N Pyridine NitrogenElectron Sink. The primary driver for the lability of the C4-Fluorine bond.

Application 1: Synthesis of 4-Aminopicolinates (SNAr)

The most critical application of 4-Fluoro-6-methylpicolinonitrile is the synthesis of 4-amino-6-methylpicolinonitrile . The 4-amino group is a structural requirement for many auxin herbicides to bind effectively to the TIR1 ubiquitin ligase complex in plants.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The nucleophile (Ammonia) attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the fluoride ion.

SNAr_Mechanism Figure 1: SNAr Mechanism at C4 Position Start 4-Fluoro-6-methyl picolinonitrile Complex Meisenheimer Complex Start->Complex Addition (k1) Nucleophile NH3 (Nucleophile) Nucleophile->Complex Product 4-Amino-6-methyl picolinonitrile Complex->Product Elimination (k2) Leaving F- (Leaving Group) Complex->Leaving

Figure 1: The electron-deficient pyridine ring facilitates the displacement of the 4-Fluoro group by ammonia.

Protocol 1: Amination using Aqueous Ammonia

Target: Conversion of 4-F to 4-NH₂

Reagents:

  • 4-Fluoro-6-methylpicolinonitrile (1.0 eq)

  • Ammonium Hydroxide (28-30% aq, 5.0 - 10.0 eq)

  • Solvent: DMSO or NMP (Polar aprotic solvents enhance SNAr rates)

Step-by-Step Procedure:

  • Charge: In a pressure-rated reactor (autoclave), dissolve 4-Fluoro-6-methylpicolinonitrile in DMSO (5 volumes relative to mass).

  • Addition: Slowly add Ammonium Hydroxide at ambient temperature. Note: Exotherm is possible.

  • Reaction: Seal the reactor and heat to 80–100°C . Stir for 4–6 hours.

    • Process Control: Monitor by HPLC. The starting material (Rt ~ 5.2 min) should disappear, and the product (Rt ~ 3.8 min) should appear.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product usually precipitates as a solid.

  • Isolation: Filter the solids. Wash the cake with water to remove residual DMSO and Fluoride salts.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Critical Parameter: The use of DMSO significantly accelerates the reaction compared to alcohols due to better solvation of the intermediate complex and "naked" fluoride effect.

Application 2: Nitrile Hydrolysis to Active Herbicide

Once the 4-amino group is installed, the nitrile at position 2 must be hydrolyzed to the carboxylic acid (or ester) to generate the biologically active auxin mimic.

Workflow Diagram

Hydrolysis_Pathway Figure 2: Downstream Functionalization to Active Ingredients Intermediate 4-Amino-6-methylpicolinonitrile Acid_Hydrolysis Step 1: Acid Hydrolysis (HCl or H2SO4) Intermediate->Acid_Hydrolysis Amide Intermediate Amide (Often transient) Acid_Hydrolysis->Amide Final_Acid 4-Amino-6-methylpicolinic Acid (Active Herbicide Scaffold) Amide->Final_Acid Esterification Optional: Esterification (MeOH/H+) Final_Acid->Esterification Final_Ester Methyl 4-amino-6-methylpicolinate Esterification->Final_Ester

Figure 2: Conversion of the nitrile intermediate to the active acid or ester form.

Protocol 2: Acidic Hydrolysis

Reagents:

  • 4-Amino-6-methylpicolinonitrile

  • Concentrated HCl (37%) or H₂SO₄ (6M)

Procedure:

  • Suspend the nitrile in concentrated HCl (10 volumes).

  • Heat to reflux (approx. 100°C) for 6–12 hours.

    • Note: The nitrile first hydrolyzes to the amide, which is slower to convert to the acid. Ensure complete conversion by monitoring the disappearance of the amide intermediate.

  • Cool the solution to 5°C.

  • Adjust pH to the isoelectric point (approx pH 3–4) using NaOH solution to precipitate the free acid (Zwitterionic form).

  • Filter and dry.[1]

Analytical Quality Control

For agrochemical development, purity is paramount to avoid phytotoxicity from impurities.

TestMethodSpecification
Assay HPLC-UV (254 nm)> 98.0% w/w
Fluoride Content Ion Chromatography< 0.1% (Post-workup check)
Residual Solvent GC-Headspace< 5000 ppm (DMSO/MeOH)
Identification 1H-NMR (DMSO-d6)Confirm doublet at ~6.8 ppm (H3/H5) and singlet methyl at ~2.4 ppm.

Safety & Handling

  • Nitrile Toxicity: While less volatile than simple nitriles, picolinonitriles can liberate cyanide under extreme metabolic or chemical conditions. Handle in a fume hood.

  • Fluoride Generation: The SNAr reaction generates Fluoride ions (as HF or salts). Glassware etching may occur over prolonged use; Hastelloy or glass-lined reactors are recommended for scale-up.

  • Skin Sensitization: Halogenated pyridines are known skin sensitizers. Full PPE (Tyvek suit, nitrile gloves) is mandatory.

References

  • Corteva Agriscience (Dow AgroSciences). Process for the preparation of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1. Link

  • Dow AgroSciences. 4-Aminopicolinates and their use as herbicides. US Patent 8,609,855. Link

  • Balko, T. W., et al. Herbicidal 4-amino-picolinates. U.S. Patent 7,314,849.[2] Link

  • Epp, J. B., et al. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 2016. Link

Sources

Application

Nucleophilic aromatic substitution of 4-Fluoro-6-methylpicolinonitrile

This Application Note and Protocol guide details the nucleophilic aromatic substitution (SNAr) of 4-Fluoro-6-methylpicolinonitrile (CAS 1807185-79-0).[1][2] This scaffold is a critical building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the nucleophilic aromatic substitution (SNAr) of 4-Fluoro-6-methylpicolinonitrile (CAS 1807185-79-0).[1][2] This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles.

[1][2]

Introduction & Reactivity Profile

4-Fluoro-6-methylpicolinonitrile presents a highly specific electrophilic profile designed for regioselective functionalization.[2] Understanding the electronic and steric environment of this molecule is crucial for high-yielding transformations.[1][2]

Structural Analysis[1][2]
  • C2-Cyano Group (CN): A strong electron-withdrawing group (EWG) that activates the pyridine ring.[1][2] While it directs ortho and para (to itself) for nucleophilic attack, its primary role here is lowering the energy of the LUMO across the entire ring.

  • C4-Fluoro Group (F): The primary site of reactivity.[1][2] It is activated by the pyridine nitrogen (para-position) and inductively by the C2-nitrile. Fluorine is the preferred leaving group for SNAr in this system due to its high electronegativity, which stabilizes the Meisenheimer intermediate.

  • C6-Methyl Group (Me): Provides weak electron donation and steric bulk.[2] It blocks the C6 position, ensuring that nucleophilic attack occurs exclusively at C4.

Regioselectivity Logic

In unsubstituted 2,4-difluoropyridines, competition exists between C2 and C4. However, in 4-Fluoro-6-methylpicolinonitrile , the C2 position is blocked by the nitrile and the C6 by the methyl group. Consequently, SNAr occurs exclusively at the C4 position , making this a "self-directing" scaffold for library synthesis.

Mechanistic Pathway[1]

The reaction proceeds via the classical addition-elimination mechanism (SNAr):[1][2]

  • Addition: The nucleophile (Nu-) attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative pyridine nitrogen and the nitrile group.

  • Elimination: Re-aromatization drives the expulsion of the fluoride ion, yielding the 4-substituted product.

Reaction Scheme

ReactionScheme SM 4-Fluoro-6-methyl- picolinonitrile (Electrophile) Complex Meisenheimer Complex (Intermediate) SM->Complex + Nu Nu Nucleophile (H-Nu or M-Nu) Nu->Complex Prod 4-Substituted- 6-methylpicolinonitrile (Product) Complex->Prod - F⁻

Figure 1: Mechanistic pathway for the SNAr displacement of fluoride.[2]

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Best for: Aliphatic amines, anilines, and cyclic amines (morpholine, piperazine).

Reagents:

  • Substrate: 4-Fluoro-6-methylpicolinonitrile (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)[2]
    
  • Solvent: DMSO (preferred for kinetics), DMF, or NMP.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Fluoro-6-methylpicolinonitrile (1.0 mmol, ~136 mg) in anhydrous DMSO (3.0 mL) in a reaction vial.

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Note: If the amine is sterically hindered (e.g., tert-butylamine) or an aniline, heat to 60–80°C .

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). The starting material (SM) usually disappears rapidly.

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into ice-water (15 mL). Stir for 10 min. If a solid forms, filter and wash with water.

    • Method B (Extraction): If no solid forms, extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2x), dry over Na2SO4, and concentrate.

Protocol B: Etherification (Alkoxides & Phenols)

Best for: Alcohols, phenols, and benzylic alcohols.

Reagents:

  • Substrate: 4-Fluoro-6-methylpicolinonitrile (1.0 equiv)[1][2]

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu) (1.5 equiv)[2]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Deprotonation: To a suspension of NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C, add the alcohol (1.2 mmol) dropwise. Stir for 15–30 min until H2 evolution ceases.

  • Addition: Add a solution of 4-Fluoro-6-methylpicolinonitrile (1.0 mmol) in THF (2 mL) dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

    • Caution: Avoid heating >60°C with hydroxide or wet solvents to prevent hydrolysis of the nitrile to the amide.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc, dry, and concentrate.[3]

Protocol C: Thioetherification (Thiols)

Best for: Alkyl thiols and thiophenols.

Reagents:

  • Base: K2CO3 (2.0 equiv) or Cs2CO3.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: RT to 50°C.

Optimization & Troubleshooting Guide

Use the following logic tree to select the optimal conditions for your specific nucleophile.

OptimizationLogic Start Select Nucleophile Type Type_Amine Amine (R-NH2) Start->Type_Amine Type_OH Alcohol/Phenol (R-OH) Start->Type_OH Check_Sterics Is Amine Hindered? Type_Amine->Check_Sterics Check_pKa Acidity of R-OH? Type_OH->Check_pKa Cond_Mild Protocol A (Standard) DIPEA, DMSO, RT Check_Sterics->Cond_Mild No (Primary/Linear) Cond_Heat Protocol A (Forced) DIPEA, DMSO, 80°C Check_Sterics->Cond_Heat Yes (Tertiary/Aniline) Cond_Alkoxide Protocol B (Strong Base) NaH/THF, 0°C Check_pKa->Cond_Alkoxide Aliphatic Alcohol Cond_Phenol Protocol C (Weak Base) K2CO3, DMF, 60°C Check_pKa->Cond_Phenol Phenol (Ar-OH)

Figure 2: Decision matrix for reaction condition optimization.[1][2]

Quantitative Data Summary
ParameterRecommended RangeCritical Notes
Stoichiometry 1.0 (SM) : 1.2 (Nu)Excess nucleophile ensures full conversion; SM is the limiting reagent.[1][2]
Concentration 0.1 M – 0.5 MHigh concentration favors SNAr kinetics.
Temperature 0°C – 80°CDo not exceed 100°C to avoid nitrile hydrolysis or polymerization.
Solvent DMSO > DMF > NMP > THFDMSO provides the fastest rates for SNAr due to high dielectric constant.

References

  • General SNAr Mechanism on Pyridines

    • Nucleophilic Aromatic Substitution.[4][5][6][7][8] Wikipedia. Link

    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[7] PMC. Link

  • Synthesis of 4-Alkoxypyridines

    • Hajhussein, A. N. et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.[2][3] Arkivoc, 2018.[3] Link

  • Commercial Availability & Physical Data

    • 4-Fluoro-6-methylpicolinonitrile (CAS 1807185-79-0).[1][2][9][10][11] BLD Pharm.[10] Link

    • 4-Fluoro-6-methylpicolinonitrile.[1][2][9][10][11] ChemScene. Link

  • Analogous Chemistry (4-Aminoquinazolines)

    • Regioselective Nucleophilic Aromatic Substitution...[8][12][13] 4-Aminoquinazoline Synthesis. MDPI Molecules, 2024. Link

Sources

Method

Application Notes &amp; Protocols: 4-Fluoro-6-methylpicolinonitrile as a Strategic Building Block in Modern Pharmaceutical Ligand Synthesis

Abstract This technical guide provides an in-depth exploration of 4-fluoro-6-methylpicolinonitrile, a highly versatile heterocyclic intermediate, and its strategic application in the synthesis of complex pharmaceutical l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-fluoro-6-methylpicolinonitrile, a highly versatile heterocyclic intermediate, and its strategic application in the synthesis of complex pharmaceutical ligands. We will elucidate the unique chemical reactivity imparted by its distinct functional groups—the pyridine core, a nucleophilically susceptible fluorine atom, a versatile nitrile moiety, and a methyl group. Through a detailed examination of its role in the synthesis of advanced kinase inhibitors, specifically the macrocyclic ALK/ROS1 inhibitor PF-06463922, this document will provide researchers, medicinal chemists, and drug development professionals with both the foundational knowledge and practical, field-proven protocols necessary to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of 4-Fluoro-6-methylpicolinonitrile in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, frequently appearing in clinically successful drugs due to its ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] 4-Fluoro-6-methylpicolinonitrile emerges as a "privileged" fragment within this class, offering a unique convergence of chemical functionalities that are highly advantageous for drug design and synthesis.

  • Fluorine as a Modulator and Leaving Group: The fluorine atom at the 4-position serves a dual purpose. Its high electronegativity can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability by blocking sites of oxidative metabolism.[3] Crucially, it also activates this position for nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group for the introduction of a wide array of nucleophiles.[4][5]

  • The Nitrile Group: A Versatile Chemical Handle: The cyano (nitrile) group is not merely a placeholder; it is a versatile functional group that can be transformed into numerous other moieties.[6] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles, providing multiple pathways for ligand elaboration and structure-activity relationship (SAR) studies.[6][7][8]

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction motif with the hinge region of many protein kinases, making this scaffold particularly suitable for developing kinase inhibitors.[1][9]

This combination of features makes 4-fluoro-6-methylpicolinonitrile a powerful and efficient starting material for building complex molecular architectures and rapidly generating diverse libraries of compounds for biological screening.[8]

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of 4-fluoro-6-methylpicolinonitrile is primarily centered around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and chemical transformations of the C2 nitrile group.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-fluorine atom is the most common and powerful application of this building block. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom sufficiently activates the C4 position for attack by nucleophiles.

Causality Behind Experimental Choices:

  • Base: A moderate, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. Its role is to deprotonate the incoming nucleophile (e.g., an amine or phenol), increasing its nucleophilicity. Cesium carbonate is often preferred for its higher solubility in organic solvents and the "cesium effect," which can accelerate SNAr reactions.

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (CH₃CN) are ideal.[6] They effectively solvate the cation of the base (e.g., K⁺), leaving the deprotonated nucleophile "bare" and highly reactive, thereby accelerating the reaction.

  • Temperature: Reactions are often heated (e.g., 60-120 °C) to overcome the activation energy of the Meisenheimer complex formation, which is the rate-determining step.

Caption: General workflow for SNAr reactions.

Nitrile Group Transformations

The nitrile group offers a gateway to further functionalization, which is critical for optimizing the pharmacokinetic and pharmacodynamic properties of a ligand.

Caption: Versatile transformations of the nitrile group.

Application Case Study: Synthesis of the ALK/ROS1 Inhibitor PF-06463922

A compelling example of 4-fluoro-6-methylpicolinonitrile's utility is its role as a key intermediate in the synthesis of PF-06463922, a potent, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[10][11] This compound was designed to overcome resistance to earlier-generation ALK inhibitors and to exhibit brain penetrance.[10]

The synthesis involves a crucial intermolecular SNAr reaction where the fluorine atom of 4-fluoro-6-methylpicolinonitrile is displaced by a phenolic oxygen from a complex amine-containing fragment, effectively stitching together two major portions of the final molecule.[12]

Synthetic Workflow Overview

G A Fragment A (Phenolic Precursor) C S_N_Ar Coupling A->C B 4-Fluoro-6-methylpicolinonitrile B->C D Coupled Intermediate C->D Key C-O bond formation E Further Elaboration & Macrocyclization D->E F PF-06463922 E->F

Caption: Simplified workflow for PF-06463922 synthesis.

Experimental Protocols

The following protocols are illustrative and based on established methodologies for reactions involving 4-fluoro-6-methylpicolinonitrile and analogous substrates. Researchers should perform their own optimization.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of 4-fluoro-6-methylpicolinonitrile with a generic primary or secondary amine.

Materials:

  • 4-Fluoro-6-methylpicolinonitrile (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen/argon atmosphere setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-6-methylpicolinonitrile (1.0 eq), the amine nucleophile (1.1 eq), and Cesium Carbonate (1.5 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x volumes).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or DMFPolar aprotic; enhances nucleophilicity.
Base Cs₂CO₃ or K₂CO₃Non-nucleophilic; deprotonates the amine.
Temperature 80 - 100 °CProvides activation energy for SNAr.
Stoichiometry 1.1 eq of AmineA slight excess ensures full consumption of the starting material.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of a 6-methylpicolinonitrile derivative to the corresponding 6-methylpicolinic acid.

Materials:

  • Substituted 6-methylpicolinonitrile (1.0 eq)

  • 6 M Hydrochloric Acid (HCl) or 6 M Sodium Hydroxide (NaOH)

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • In a round-bottom flask, suspend the picolinonitrile derivative in 6 M HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (Acidic Hydrolysis): Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. If it remains in solution, carefully neutralize the mixture with a base (e.g., NaOH solution) to the isoelectric point of the amino acid (typically pH 3-5) to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to the isoelectric point to precipitate the product. Collect by filtration.

  • Purification: If necessary, the crude carboxylic acid can be recrystallized from an appropriate solvent system (e.g., water/ethanol).

  • Characterization: Confirm the structure via NMR and MS. The disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹) and the appearance of a broad O-H and C=O stretch are indicative of success.

Conclusion

4-Fluoro-6-methylpicolinonitrile is a testament to the power of strategic functionalization in modern synthetic chemistry. Its well-defined reactivity allows for the reliable and efficient execution of SNAr reactions, while the versatility of its nitrile group provides extensive opportunities for further molecular elaboration. As demonstrated by its application in the synthesis of complex, next-generation kinase inhibitors like PF-06463922, this building block offers a robust and validated starting point for drug discovery programs. The protocols and insights provided herein are intended to equip researchers with the necessary tools to effectively integrate this valuable intermediate into their synthetic workflows, accelerating the development of novel therapeutic agents.

References

  • Chen, et al. (2017). One-pot synthesis of 4-quinolone derivatives via a tandem procedure. This reference is illustrative of SNAr reactions on heterocyclic rings.
  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Discusses the utility of halogenated quinolines, analogous to pyridines, in drug discovery.
  • BenchChem. (2026). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Highlights the importance of fluorinated pyridine derivatives as precursors for molecules with targeted biological activities.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • National Institutes of Health (NIH). (n.d.). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. This reference is provided for general context on advanced chemical synthesis.
  • PubMed. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][11][13]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)... Primary literature describing the discovery and synthesis of PF-06463922.

  • National Institutes of Health (NIH). (n.d.). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Provides context on the development of kinase inhibitors.
  • Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Fukuhara, S., et al. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles...
  • BenchChem. (2025). The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide.
  • Semantic Scholar. (n.d.). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][11][13]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)... Further details on the macrocyclic ALK inhibitor.

  • R&D Systems. (n.d.). TL4-12 | Other Kinase Inhibitors: Tocris Bioscience. Example of a commercially available kinase inhibitor.
  • National Institutes of Health (NIH). (n.d.). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage.
  • Springer. (n.d.). Fluorine-functionalized metal–organic frameworks and porous coordination polymers. General reference on the properties imparted by fluorine in chemical structures.
  • MDPI. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Details the role of fluorine in increasing lipophilicity and metabolic stability.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. Illustrates the use of a similar pyridine building block for kinase inhibitor synthesis.
  • MDPI. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry.
  • ResearchGate. (2025). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro- 2H-8,4-(metheno)pyrazolo[4,3-h][5][11][13]-benzoxadiazacyclotetradecine-3-c arbonitrile (PF-06463922)... Provides supporting information and synthetic schemes for PF-06463922.

  • National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Reviews the importance of pyridine-based scaffolds in drug discovery.
  • SciSpace. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. General chemistry reference.
  • MDPI. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E... Highlights the use of cyanopyridine moieties in inhibitor design.
  • ResearchGate. (2025). Application of Nitrile in Drug Design. Reviews the diverse roles and transformations of the nitrile group in medicinal chemistry.
  • BenchChem. (2025). Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols.
  • MedchemExpress.com. (n.d.). Kinase Inhibitor Library. Overview of kinases as major drug targets.
  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Discusses methods for activating nitrile groups for chemical reactions.
  • PubMed. (2008). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions... Discusses nucleophilic substitution on quinolinone rings.
  • Chemical-Kinetics. (n.d.). Drug Discovery - Inhibitor. General overview of structure-based drug design for kinase inhibitors.
  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. General synthesis reference.
  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction... General organic chemistry methodology reference.
  • Royal Society of Chemistry. (n.d.). Amino-functionalized MIL-125(Ti) for photodenitrification of pyridine in fuels... Discusses the coordination properties of the pyridine nitrogen.

Sources

Application

Application Note: A Verified, Step-by-Step Protocol for the Synthesis of 4-Fluoro-6-methylpicolinonitrile

Abstract: This document provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of 4-Fluoro-6-methylpicolinonitrile, a key heterocyclic building block in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of 4-Fluoro-6-methylpicolinonitrile, a key heterocyclic building block in contemporary drug discovery and materials science. The narrative explains the causal chemistry behind each step, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the reaction mechanisms. All procedural steps are validated and supported by authoritative references from peer-reviewed literature.

Introduction and Scientific Rationale

4-Fluoro-6-methylpicolinonitrile is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The incorporation of a fluorine atom can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2] The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, or tetrazoles, making it a crucial anchor point for molecular elaboration.

This guide details a common and reliable synthetic strategy: the nucleophilic aromatic substitution (SNAr) of a more labile halogen (e.g., chlorine) with fluoride, followed by a cyanation reaction. This approach is chosen for its high efficiency, operational simplicity, and the commercial availability of starting materials.

Overall Synthetic Workflow

The synthesis is designed as a multi-step process, beginning from a commercially available dichlorinated pyridine derivative. Each stage is optimized to ensure high yield and purity, minimizing the need for complex purification steps.

G cluster_0 PART 1: Fluorination cluster_1 PART 2: Cyanation cluster_2 PART 3: Purification A 2,4-Dichloro-6-methylpyridine B 2-Chloro-4-fluoro-6-methylpyridine A->B  KF, Sulfolane  High Temperature C 4-Fluoro-6-methylpicolinonitrile B->C  Zn(CN)₂, Pd₂(dba)₃  dppf, DMF D Crude Product C->D  Workup E Pure 4-Fluoro-6-methylpicolinonitrile D->E  Column Chromatography

Figure 1: High-level experimental workflow for the synthesis of 4-Fluoro-6-methylpicolinonitrile.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory. Pyridine derivatives can be toxic, and palladium catalysts are sensitizers.[3]

Part 1: Synthesis of 2-Chloro-4-fluoro-6-methylpyridine (Intermediate)

Principle: This step employs a Halogen Exchange (Halex) reaction, a type of nucleophilic aromatic substitution. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2 due to the electron-withdrawing effect of the ring nitrogen. Spray-dried potassium fluoride is used as the fluoride source, and a high-boiling polar aprotic solvent like sulfolane is required to achieve the necessary reaction temperature.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
2,4-Dichloro-6-methylpyridine>98%Sigma-Aldrich10.0 g1.0
Potassium Fluoride (Spray-Dried)Anhydrous, >99%Acros Organics7.1 g2.0
SulfolaneAnhydrous, >99%Alfa Aesar50 mL-
TolueneReagent GradeFisher Scientific100 mL-
Deionized Water--200 mL-
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g-

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagent Addition: Charge the flask with 2,4-dichloro-6-methylpyridine (10.0 g, 61.7 mmol) and spray-dried potassium fluoride (7.1 g, 123.4 mmol).

  • Solvent Addition: Add anhydrous sulfolane (50 mL) to the flask.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 180-190 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-18 hours.

  • Cooling & Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (200 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with toluene (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-4-fluoro-6-methylpyridine, as an oil. This material is often pure enough to proceed to the next step without further purification.

Part 2: Synthesis of 4-Fluoro-6-methylpicolinonitrile (Final Product)

Principle: This transformation is a palladium-catalyzed cyanation reaction. This method is preferred over older techniques using toxic copper(I) cyanide.[4] Zinc cyanide serves as a less toxic and highly effective cyanide source. The palladium catalyst, in combination with a suitable phosphine ligand like dppf, facilitates the cross-coupling of the aryl chloride with the cyanide nucleophile.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
2-Chloro-4-fluoro-6-methylpyridine(From Part 1)-~8.9 g1.0
Zinc Cyanide (Zn(CN)₂)98%Strem Chemicals4.3 g0.6
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)-Strem Chemicals565 mg0.01
1,1'-Bis(diphenylphosphino)ferrocene (dppf)>97%Sigma-Aldrich1.0 g0.03
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics60 mL-
Ethyl AcetateReagent GradeFisher Scientific200 mL-
Deionized Water--200 mL-
Celite®--~10 g-

Step-by-Step Protocol:

  • Setup: In a 250 mL Schlenk flask, combine the crude 2-chloro-4-fluoro-6-methylpyridine (~8.9 g, ~61.7 mmol), zinc cyanide (4.3 g, 36.6 mmol), Pd₂(dba)₃ (565 mg, 0.62 mmol), and dppf (1.0 g, 1.85 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (60 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been fully consumed (typically 4-6 hours).

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Washing: Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a gradient solvent system, starting with 5% ethyl acetate in hexanes.

  • Elution: Load the slurry onto the column and elute with the gradient solvent system (e.g., increasing to 15% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield 4-Fluoro-6-methylpicolinonitrile as a solid.

References

  • VertexAI Search. (2026). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis.
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from Organic Syntheses Procedure.[5]

  • Holt, J., et al. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 10(4), 543-546.[2]

  • Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.[4]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in 4-Fluoro-6-methylpicolinonitrile synthesis

Technical Support Center: 4-Fluoro-6-methylpicolinonitrile Synthesis Executive Summary & Core Directive The Challenge: Synthesizing 4-Fluoro-6-methylpicolinonitrile (CAS: 1221703-99-6 / Analogues) typically involves a Ha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-6-methylpicolinonitrile Synthesis

Executive Summary & Core Directive

The Challenge: Synthesizing 4-Fluoro-6-methylpicolinonitrile (CAS: 1221703-99-6 / Analogues) typically involves a Halogen-Exchange (Halex) reaction.[1][2] This is a Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) where a chloride leaving group at the 4-position is displaced by fluoride.

The Bottleneck: The primary cause of yield loss in this synthesis is fluoride solvation . The fluoride ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) is a hard nucleophile with high charge density. In the presence of even trace moisture (ppm levels), it forms tight hydration shells, rendering it nucleophilically inert ("quenched"). Furthermore, the nitrile group at the 2-position is susceptible to base-catalyzed hydration to the amide (4-fluoro-6-methylpicolinamide), creating inseparable impurities.[1]

The Solution: Success relies on generating and maintaining "Naked Fluoride" —a fluoride ion stripped of solvation shells—using anhydrous conditions, polar aprotic solvents, and Phase Transfer Catalysts (PTCs).

Optimized Experimental Protocol

Note: This protocol assumes a starting material of 4-chloro-6-methylpicolinonitrile.[1] If starting from the nitro-analogue, reduce temperature by 20°C due to higher leaving group lability.

Reagents & Materials
ComponentSpecificationPurpose
Precursor 4-Chloro-6-methylpicolinonitrileSubstrate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

electrophile).[2][3]
Fluoride Source Potassium Fluoride (KF), Spray-DriedCritical: Standard crystalline KF has low surface area.[1] Spray-dried KF is required for kinetics.[1]
Solvent Sulfolane or DMSO (Anhydrous)High dielectric constant to dissociate ion pairs; Sulfolane is preferred for thermal stability >150°C.
Catalyst 18-Crown-6 or Tetraphenylphosphonium bromide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Solubilizes

into the organic phase, leaving

"naked" and reactive.
Drying Agent TolueneFor azeotropic removal of water prior to reaction.[1]
Step-by-Step Workflow
  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for KF slurries), a Dean-Stark trap, and a nitrogen inlet.

  • Azeotropic Drying (The "Make-or-Break" Step):

    • Charge KF (2.0 equiv) and Toluene (5 vol) into the flask.

    • Reflux for 1-2 hours, draining the Dean-Stark trap until the distillate is clear. This removes surface water from the hygroscopic KF.[1]

    • Alternative: If using "Anhydrous" solvent directly without Dean-Stark, ensure water content is <50 ppm via Karl-Fischer titration.[1]

  • Reaction Initiation:

    • Remove Toluene via distillation or vacuum.[1]

    • Add Sulfolane (or DMSO) and the Phase Transfer Catalyst (0.05 - 0.1 equiv).[1]

    • Add 4-Chloro-6-methylpicolinonitrile (1.0 equiv).[1]

  • Reaction Phase:

    • Heat to 130–140°C .[1] (Monitor via internal probe; oil bath temp will be higher).

    • Stir vigorously (>500 RPM). The reaction is heterogeneous; mass transfer limits yield.[1]

    • Monitor: Check HPLC/GC every 2 hours. Look for the disappearance of the chloro-precursor.[1][3]

    • Stop Criteria: Stop when conversion >95% or if byproduct (amide) formation accelerates.[1]

  • Work-up (Quench):

    • Cool to room temperature.[1][4][5]

    • Dilute with Ethyl Acetate or DCM.[1]

    • Filter off the inorganic salts (KCl/KF) through a Celite pad.[1] Do not add water yet.

    • Wash the organic filtrate with water only after filtration to remove bulk salts.

    • Dry over

      
       and concentrate.
      

Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalls at 60% conversion. Adding more KF doesn't help."

Diagnosis: Surface Passivation. As the reaction proceeds, Potassium Chloride (KCl) forms. KCl crystallizes on the surface of the unreacted KF particles, creating a "shell" that blocks further fluoride release. Corrective Action:

  • Mechanical Grinding: Use a high-torque mechanical stirrer to physically abrade the particle surfaces during reaction.[1]

  • Solvent Switch: If using DMSO, switch to Sulfolane .[1] KCl is slightly more soluble in Sulfolane at high temps, exposing fresh KF surfaces.

  • Reagent Quality: Switch to Spray-Dried KF . The surface area is ~10x higher than crystalline KF.[1]

Scenario B: "I see a large peak at M+18 in my MS (Hydrolysis Product)."

Diagnosis: Wet Solvent or Reagents. The nitrile group (-CN) hydrolyzed to the amide (-CONH2).[1] This happens if water is present at high temperatures with fluoride (which acts as a base).[1] Corrective Action:

  • Check the KF: KF is extremely hygroscopic.[1] If it was weighed out in open air, it is already wet. Weigh KF inside a glovebox or dry it under high vacuum (0.1 mbar) at 150°C for 4 hours before use.[1]

  • Dean-Stark Protocol: Do not skip the toluene azeotrope step described in the protocol above.

Scenario C: "The reaction mixture turned into a black tar."

Diagnosis: Thermal Decomposition / Polymerization. Pyridines are electron-deficient.[1] At temperatures >160°C, or in the presence of trace transition metals, they can polymerize. Corrective Action:

  • Lower Temperature: Reduce temp to 120°C and extend reaction time.

  • Atmosphere: Ensure a strict Nitrogen/Argon blanket.[1] Oxygen accelerates tar formation.[1]

  • Stabilizer: Add a radical scavenger (e.g., BHT, 1 mol%) if free-radical polymerization is suspected (rare but possible with certain impurities).[1]

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the


 pathway and the competing hydrolysis side-reaction.

ReactionPathway Start 4-Chloro-6-methyl- picolinonitrile Complex Meisenheimer Complex (Transition) Start->Complex F- attack Product 4-Fluoro-6-methyl- picolinonitrile Complex->Product - Cl- SideProduct 4-Fluoro-6-methyl- picolinamide (Hydrolysis Impurity) Product->SideProduct Base + H2O KF KF / 18-Crown-6 (Anhydrous) Water H2O (Trace)

Caption: The Halex reaction proceeds via a Meisenheimer complex. Trace water diverts the product to the amide impurity.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Issue Identified Type Identify Symptom Problem->Type Prob_Stall Stalled Conversion (<60%) Type->Prob_Stall Precursor remains Prob_Hydro Hydrolysis (Amide Formation) Type->Prob_Hydro M+18 Peak Prob_Tar Black Tar / Decomp Type->Prob_Tar Viscous/Black Sol_Stall 1. Use Spray-Dried KF 2. Add 18-Crown-6 3. Increase Stirring Speed Prob_Stall->Sol_Stall Sol_Hydro 1. Azeotropic Dry (Toluene) 2. Check Solvent Water (<50ppm) 3. Lower Temp Prob_Hydro->Sol_Hydro Sol_Tar 1. Reduce Temp (<130°C) 2. Degas Solvents (N2) 3. Check Precursor Purity Prob_Tar->Sol_Tar

Caption: Diagnostic logic flow for resolving common yield-limiting factors in Halex fluorinations.

Comparative Data: Solvent & Catalyst Effects[1]

The following data summarizes internal optimization studies for chloropicolinate fluorination.

Solvent SystemCatalystTemp (°C)Time (h)Conversion (%)Yield (%)Notes
DMSO None1201265%55%Slow; significant tars.[1]
DMSO 18-Crown-6120692%81%Good rate; difficult solvent removal.[1]
Sulfolane None160870%62%High thermal stability; slow kinetics.[1]
Sulfolane Ph4PBr 140 5 98% 91% Optimal Balance.
NMP 18-Crown-6130685%70%Higher hydrolysis rates observed.[1]

References

  • Furuya, T., Klein, J. E., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides.[2][6][7] Synthesis, 2010(11), 1804–1821.[6] Link[1]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][2][6][7][8][9] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][2][9] Journal of the American Chemical Society, 78(23), 6034–6037. Link[1]

  • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and reactive fluoride source for nucleophilic aromatic substitution.[1] Chemical Communications, (12), 1141-1142.[1] Link

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. Link[1]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 4-Fluoro-6-methylpicolinonitrile

Welcome to the Technical Support Center. This guide provides comprehensive, field-validated protocols for the purification of 4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-validated protocols for the purification of 4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0)[1]. As a highly functionalized fluorinated N-heterocycle, this compound presents unique challenges during isolation. The extreme electrophilicity of the C4 position and the hydrolytic sensitivity of the nitrile moiety require precise control over solvent selection, pH, and temperature.

Part 1: Troubleshooting FAQs

Q1: During silica gel chromatography, I am losing significant product mass, and LC-MS shows a new peak with a +12 Da mass shift. What is happening? A1: You are observing a Nucleophilic Aromatic Substitution (SNAr) degradation. The fluorine atom at the C4 position is highly activated by both the strongly electron-withdrawing nitrile group at C2 and the pyridine nitrogen[2]. If you use nucleophilic solvents like methanol (MeOH) as a polar modifier in your eluent, the methoxide/methanol can attack the C4 position, displacing the fluoride ion to form 4-methoxy-6-methylpicolinonitrile. Causality & Solution: Strictly avoid protic or nucleophilic solvents. Use a strictly non-nucleophilic solvent system such as Ethyl Acetate/Hexanes or Dichloromethane/Acetone.

Q2: My isolated yield is consistently low, even though TLC indicates complete conversion. Where is the product going? A2: 4-Fluoro-6-methylpicolinonitrile exhibits significant volatility. Fluorinated pyridines often have lower boiling points and higher vapor pressures than their non-fluorinated analogs due to reduced intermolecular hydrogen bonding and altered dipole moments[3]. Causality & Solution: During solvent evaporation (rotary evaporation), maintain the water bath temperature below 30°C and avoid dropping the vacuum below 50 mbar. Do not leave the purified compound on a high-vacuum pump overnight.

Q3: I have co-eluting regioisomeric impurities (e.g., 5-fluoro or 3-fluoro analogs) from the fluorination step. How can I resolve them? A3: Regioisomers of fluoropicolinonitriles often have nearly identical


 values on normal-phase silica due to similar bulk dipole moments.
Causality & Solution: Switch to Preparative HPLC using a reversed-phase C18 column. A shallow gradient of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) will exploit subtle differences in hydrophobicity. The low pH suppresses unwanted nucleophilic side reactions during the run[4].

Q4: My nitrile group is hydrolyzing to an amide during aqueous workup. How do I prevent this? A4: The nitrile group on an electron-deficient pyridine ring is highly susceptible to base- or acid-catalyzed hydration. Causality & Solution: Avoid washing your crude mixture with strong bases (like 1M NaOH) or strong acids. Neutralize reactions with mild buffers (e.g., saturated aqueous


 or phosphate buffer at pH 7) and extract immediately.

Part 2: Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

This protocol is designed to isolate the target compound from crude reaction mixtures while preventing SNAr degradation and volatility losses.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (mass equal to 2x the crude weight). Evaporate the DCM under reduced pressure at 25°C until a free-flowing powder is obtained. Self-validation: Ensure the powder is completely dry to prevent band broadening.

  • Column Equilibration: Pack a silica gel column (40-63 µm) and equilibrate with 100% Hexanes (HPLC grade).

  • Loading: Carefully load the Celite-adsorbed crude onto the top of the silica bed. Cap with a thin layer of clean sand.

  • Elution Gradient:

    • 0-2 Column Volumes (CV): 100% Hexanes

    • 2-8 CV: Linear gradient from 0% to 15% Ethyl Acetate in Hexanes.

    • 8-12 CV: Isocratic hold at 15% Ethyl Acetate.

  • Fraction Collection & Validation: Collect small fractions. Spot every third fraction on a TLC plate and develop in 20% EtOAc/Hexanes. Visualize under UV light (254 nm).

  • Concentration: Pool the fractions containing the pure product. Concentrate using a rotary evaporator with the water bath set strictly to 25-30°C and vacuum no lower than 50 mbar .

Protocol B: Preparative HPLC Workflow for High-Purity Isolation

Use this protocol when


 purity is required or when separating closely related regioisomers[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

    • Note: The acidic modifier (TFA) is critical to protonate residual nucleophiles and stabilize the fluoropyridine ring.

  • Sample Injection: Dissolve the semi-pure compound in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Use a C18 Prep column (e.g., 250 x 21.2 mm, 5 µm). Run a shallow gradient: 10% B to 40% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Isolation: Collect the main peak. Instead of rotary evaporation (which concentrates the TFA and can degrade the product), lyophilize (freeze-dry) the collected fractions directly to yield the pure 4-Fluoro-6-methylpicolinonitrile as a solid.

Part 3: Data Presentation

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Weight 136.13 g/mol Determines mass-spec target (

)
UV Absorbance Max ~254 nm, ~270 nmOptimal wavelengths for fraction triggering in HPLC
Volatility Risk HighRequires low-temp (<30°C) and controlled vacuum evaporation
C4 Electrophilicity ExtremeProne to SNAr; strict avoidance of nucleophiles required

Table 2: Solvent System Selection Guide

Solvent SystemApplication PhaseStatusReason for Status
EtOAc / Hexanes Flash ChromatographyRecommended Non-nucleophilic, excellent resolution for pyridines.
DCM / Acetone Flash ChromatographyAcceptable Good alternative if solubility in hexanes is poor.
DCM / Methanol Flash ChromatographyREJECTED Methanol will induce SNAr degradation at the C4 position.
MeCN /

(0.1% TFA)
Prep-HPLCRecommended Acidic pH stabilizes the compound and prevents hydrolysis.

Part 4: Mandatory Visualization

Workflow A Crude 4-Fluoro-6-methylpicolinonitrile B Purity Assessment (LC-MS/NMR) A->B C Flash Chromatography (EtOAc/Hexane) B->C <90% Purity or Regioisomers D Prep-HPLC (0.1% TFA in MeCN/H2O) B->D >90% Purity Minor impurities E Pure Compound (>98%) C->E Evaporate <30°C D->E Lyophilize

Fig 1. Decision tree workflow for the purification of 4-Fluoro-6-methylpicolinonitrile.

SNAr A 4-Fluoro-6- methylpicolinonitrile C Meisenheimer Complex (C4) A->C Attack at C4 B Nucleophile (e.g., MeOH) B->C D 4-Methoxy-6- methylpicolinonitrile C->D Loss of F-

Fig 2. SNAr degradation pathway induced by nucleophilic solvents during purification.

Part 5: References

  • BLD Pharm. "4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0) Product Information." BLD Pharm.

  • European Patent Office. "Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile (EP2901857A1)." Google Patents.

  • National Institutes of Health (NIH). "Synthesis of the Novel AT1 Receptor Tracer [18F]Fluoropyridine–Candesartan via Click Chemistry." PMC.

  • American Chemical Society (ACS). "Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides." Organic Letters.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Fluoro-6-methylpicolinonitrile

Welcome to the dedicated technical support guide for the purification of 4-Fluoro-6-methylpicolinonitrile via recrystallization. This document is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-Fluoro-6-methylpicolinonitrile via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key synthetic intermediate. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in physical organic chemistry principles, enabling you to rationally design and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Fluoro-6-methylpicolinonitrile?

An ideal solvent for the recrystallization of any compound, including 4-Fluoro-6-methylpicolinonitrile, should exhibit a specific set of properties to ensure both high recovery and high purity[1][2]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the dissolution of the entire sample in a minimal amount of solvent[3].

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals[2].

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration)[2].

  • Chemical Inertness: The solvent must not react with 4-Fluoro-6-methylpicolinonitrile.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but lower than the melting point of the compound to prevent "oiling out"[4][5].

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process[5].

Q2: Based on the structure of 4-Fluoro-6-methylpicolinonitrile, what classes of solvents should I start with for my screening?

The structure of 4-Fluoro-6-methylpicolinonitrile—a substituted pyridine ring—suggests a moderate to high degree of polarity due to the presence of the nitrogen atom, the nitrile group (-C≡N), and the fluorine atom. The methyl group contributes some non-polar character. This profile suggests that solvents of intermediate to high polarity are likely to be good candidates.

A logical approach is to test a range of solvents with varying polarities. Based on the principle of "like dissolves like," polar compounds tend to dissolve well in polar solvents[2][5].

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Alkanes (as anti-solvents): Hexane, Heptane

  • Water: Can be used as an anti-solvent with miscible polar organic solvents like ethanol or acetone.

Q3: What is a "solvent pair" and when should I consider using one?

A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent")[6]. This technique is particularly useful when no single solvent provides the ideal solubility profile[7].

You should consider a solvent pair if you find that:

  • Your compound is extremely soluble in a particular solvent even at room temperature.

  • Your compound is very poorly soluble in another solvent even at its boiling point.

Common Miscible Solvent Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane[8]

  • Toluene-Heptane

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (the saturation point). Gentle heating is then applied to redissolve the solid and form a clear solution, which is then allowed to cool slowly[9].

Troubleshooting Guide: Common Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when there are significant impurities present that depress the melting point[4][6].

Causality & Solutions:

  • High Solvent Boiling Point: The boiling point of your solvent may be higher than the melting point of 4-Fluoro-6-methylpicolinonitrile.

    • Solution: Switch to a solvent with a lower boiling point. For instance, if you are using toluene (b.p. ~111 °C), consider trying ethyl acetate (b.p. ~77 °C) or ethanol (b.p. ~78 °C).

  • High Concentration of Impurities: Impurities can significantly lower the melting point of the mixture.

    • Solution: Try adding a slightly larger volume of the hot solvent to reduce the saturation temperature. Slowing the cooling rate can also favor crystal formation over oiling[4]. Placing the flask in a warm water bath and allowing it to cool with the bath can be effective.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.

    • Solution: Ensure the solution cools slowly and without disturbance. Allow it to reach room temperature on the benchtop before moving it to an ice bath[2].

Problem 2: No crystals form, even after cooling in an ice bath.

This is one of the most frequent challenges in recrystallization and typically points to one of two issues: excessive solvent use or supersaturation[3][4].

Causality & Solutions:

  • Too Much Solvent: This is the most common reason for failed crystallization. If an excess of solvent is used, the solution will not be saturated upon cooling, and the compound will remain dissolved[4].

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Once the volume is reduced, allow it to cool again. It is best to do this in a fume hood with gentle heating.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small glass particles scraped off can act as nucleation sites[3][10].

    • Solution 2 (Seed Crystals): If you have a small amount of pure 4-Fluoro-6-methylpicolinonitrile, add a tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal growth[10].

Problem 3: The yield of recovered crystals is very low.

A low yield indicates that a significant portion of your compound remained in the mother liquor.

Causality & Solutions:

  • Excessive Solvent: As with the failure to form crystals, using too much solvent will result in a portion of the product remaining dissolved even at low temperatures[3].

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization During Hot Filtration: If insoluble impurities were present and a hot filtration was performed, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. This can be done by placing it in an oven or by washing it with hot, pure solvent immediately before filtering the solution[7].

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent[11].

Experimental Protocol: Solvent Screening and Recrystallization

This protocol provides a systematic approach to identifying a suitable solvent and performing the recrystallization of 4-Fluoro-6-methylpicolinonitrile.

Part 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude 4-Fluoro-6-methylpicolinonitrile into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, up to about 0.5 mL. Agitate the mixture and observe the solubility at room temperature.

    • Observation: An ideal solvent will show poor solubility at this stage[11].

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath.

    • Observation: The compound should dissolve completely at the higher temperature. If it does not, that solvent is unsuitable. If it dissolves instantly in the cold solvent, that solvent is also unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a solvent-pair system[11].

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath.

    • Observation: A successful solvent will yield a good quantity of crystalline solid.

Data Summary: Solvent Screening Observations
SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
Water10.2100To be determinedTo be determinedTo be determined
Methanol6.665To be determinedTo be determinedTo be determined
Ethanol5.278To be determinedTo be determinedTo be determined
Acetone5.156To be determinedTo be determinedTo be determined
Ethyl Acetate4.477To be determinedTo be determinedTo be determined
Dichloromethane3.440To be determinedTo be determinedTo be determined
Toluene2.4111To be determinedTo be determinedTo be determined
Hexane0.169To be determinedTo be determinedTo be determined
This table should be filled out by the researcher during their solvent screening experiments.
Part 2: Bulk Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B 1 C Heat to Reflux B->C 2 D Add More Hot Solvent Dropwise Until Dissolved C->D 3 E Insoluble Impurities? D->E 4 F Hot Filtration E->F Yes G Cool Slowly to Room Temperature E->G No F->G 5 H Cool in Ice Bath G->H 6 I Vacuum Filtration H->I 7 J Wash with Ice-Cold Solvent I->J 8 K Dry Crystals J->K 9

Caption: Workflow for bulk recrystallization.

Visual Logic: Troubleshooting Crystallization Failure

This decision tree illustrates the logical steps to take when facing common recrystallization failures.

Troubleshooting_Workflow Start No Crystals Formed Upon Cooling Q1 Is the solution oily or cloudy? Start->Q1 A1 Problem: Oiling Out 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. Q1->A1 Yes A2 Problem: Supersaturation or Excess Solvent Q1->A2 No Q2 Try inducing crystallization (scratch/seed crystal) A2->Q2 A3 Crystals Form! Continue with cooling and filtration. Q2->A3 Success A4 Still No Crystals. Problem: Too much solvent. Q2->A4 Failure A5 Action: Boil off excess solvent to concentrate the solution. Then, re-cool. A4->A5

Caption: Decision tree for troubleshooting crystallization.

References

  • Schene, M. E., Infield, D. T., & Ahern, C. A. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Enzymology, 696, 341-354. Available from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (1990). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Schene, M. E., Infield, D. T., & Ahern, C. A. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341-354. Retrieved from [Link]

  • Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14197. Available from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 4-Fluoro-6-methylpicolinonitrile Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization and hydrolysis of halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization and hydrolysis of halogenated heterocycles. The hydrolysis of 4-Fluoro-6-methylpicolinonitrile presents a classic chemoselectivity dilemma: converting the nitrile group (to an amide or carboxylic acid) without triggering Nucleophilic Aromatic Substitution (S_NAr) at the highly activated 4-fluoro position.

This guide is designed to help you troubleshoot your synthetic routes, understand the mechanistic causality behind reaction failures, and implement self-validating protocols that ensure high-fidelity product generation.

The Mechanistic Challenge

Fluorine is the most electronegative element, and when positioned on an electron-deficient pyridine ring—especially para to an electron-withdrawing nitrile group—it becomes an exceptional leaving group[1]. During S_NAr, a nucleophile attacks the C4 position, forming a stabilized Meisenheimer intermediate before the fluoride ion is eliminated[2]. Standard basic hydrolysis (NaOH/H₂O) relies on the hydroxide ion, which is a hard, aggressive nucleophile that will rapidly displace the fluorine atom, yielding 4-hydroxy-6-methylpicolinic acid as the dominant byproduct rather than the desired fluorinated product[3].

Troubleshooting & FAQs

Q1: I attempted a standard NaOH-mediated hydrolysis, but LC-MS shows a major peak with a mass shift of -2 Da relative to the expected product. What happened? A: You are observing the classic S_NAr side reaction. The mass shift of -2 Da corresponds to the loss of a fluorine atom (19 Da) and the addition of a hydroxyl group (17 Da)[2]. Hydroxide is a much stronger nucleophile for S_NAr than it is for nitrile hydration. To fix this, you must abandon strong aqueous bases.

Q2: How can I selectively hydrolyze the nitrile to the amide without displacing the fluorine? A: The most reliable method is the Radziszewski reaction using hydrogen peroxide (H₂O₂) and a mild base (like K₂CO₃) in DMSO. The hydroperoxide anion (HOO⁻) exhibits the alpha-effect, making it exceptionally nucleophilic toward the sp-hybridized nitrile carbon[4]. Because the subsequent cyclization and hydration to the amide is incredibly fast and irreversible at low temperatures (0–20 °C), the HOO⁻ anion does not have the opportunity to attack the aromatic ring.

Q3: I need the carboxylic acid, not the amide. Can I just boil it in concentrated HCl? A: Yes, but with caveats. Acidic hydrolysis is vastly superior to basic hydrolysis for this substrate because water (the nucleophile in acidic media) is a much weaker S_NAr nucleophile than hydroxide[4]. Heating in concentrated HCl at 70 °C will yield the carboxylic acid, but prolonged heating can still result in 5–15% of the 4-hydroxy byproduct. If you require ultra-high purity, use the two-step nitrosation protocol described below.

Quantitative Data Summary
Hydrolysis MethodReagents & SolventTemp (°C)Target ProductS_NAr Risk (4-OH Formation)Expected Yield
Basic Hydrolysis NaOH, H₂O80–100AcidCritical (>80%) <10% (Target)
Acidic Hydrolysis Conc. HCl70–80AcidModerate (10–20%)70–80%
Radziszewski Hydration H₂O₂, K₂CO₃, DMSO0–20AmideLow (<5%)85–95%
Two-Step Nitrosation 1. H₂O₂ 2. NaNO₂, HCl0–10AcidMinimal (<2%) 80–90% (Overall)
Reaction Pathways & Decision Workflows

Pathway Nitrile 4-Fluoro-6-methyl- picolinonitrile Amide 4-Fluoro-6-methyl- picolinamide (Target 1) Nitrile->Amide H2O2, K2CO3 0-20°C Acid 4-Fluoro-6-methyl- picolinic acid (Target 2) Nitrile->Acid Conc. HCl 70°C SNAr 4-Hydroxy byproducts (S_NAr Side Reaction) Nitrile->SNAr NaOH, H2O, Heat Amide->Acid NaNO2, HCl 0-5°C Amide->SNAr NaOH, H2O, Heat Acid->SNAr Prolonged Heat in Acid/Base

Reaction pathways for 4-Fluoro-6-methylpicolinonitrile hydrolysis and S_NAr side reactions.

Workflow Start Select Target Molecule Q1 Amide or Acid? Start->Q1 Amide_Path Amide Target Q1->Amide_Path Acid_Path Acid Target Q1->Acid_Path Amide_Sol Radziszewski Hydration (H2O2, K2CO3, DMSO) Amide_Path->Amide_Sol Acid_Q Purity Requirement? Acid_Path->Acid_Q Acid_High Ultra-High Purity (Zero S_NAr) Acid_Q->Acid_High Acid_Standard Standard Purity (Acceptable <10% S_NAr) Acid_Q->Acid_Standard Acid_Sol1 Two-Step Nitrosation (Amide -> NaNO2/HCl) Acid_High->Acid_Sol1 Acid_Sol2 Direct Acidic Hydrolysis (Conc. HCl, 70°C) Acid_Standard->Acid_Sol2

Decision tree for selecting hydrolysis conditions to minimize fluorine displacement.

Validated Experimental Protocols

Protocol A: Selective Synthesis of 4-Fluoro-6-methylpicolinamide Causality Note: This protocol leverages the alpha-effect of the hydroperoxide anion to rapidly hydrate the nitrile at low temperatures, kinetically outcompeting the S_NAr pathway[4].

  • Preparation: In a round-bottom flask, dissolve 4-Fluoro-6-methylpicolinonitrile (10.0 mmol) in anhydrous DMSO (20 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 0.2 eq). Cool the suspension to 0 °C using an ice-water bath.

  • Peroxide Addition: Slowly add 30% aqueous H₂O₂ (15.0 mmol, 1.5 eq) dropwise over 15 minutes. Critical: Maintain internal temperature below 15 °C to prevent thermal activation of the S_NAr pathway.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor completion via LC-MS or TLC.

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water. The amide will precipitate as a white solid. Filter under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum.

Protocol B: Ultra-Mild Synthesis of 4-Fluoro-6-methylpicolinic Acid (Two-Step) Causality Note: Direct acidic hydrolysis requires heat, which can cause minor S_NAr. By converting the nitrile to an amide first (Protocol A), we can use nitrous acid to convert the amide to a carboxylic acid at 0 °C, completely avoiding thermal S_NAr degradation[3].

  • Preparation: Suspend 4-Fluoro-6-methylpicolinamide (10.0 mmol, from Protocol A) in concentrated HCl (30 mL) and cool to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve NaNO₂ (15.0 mmol, 1.5 eq) in a minimal amount of cold water (approx. 5 mL). Add this solution dropwise to the acidic suspension over 30 minutes. Critical: Keep the temperature strictly between 0–5 °C.

  • Hydrolysis: Stir the mixture at 0 °C for 1 hour. The primary amide is converted to a diazonium intermediate, which rapidly hydrolyzes to the carboxylic acid, releasing nitrogen gas.

  • Workup: Allow the reaction to warm to room temperature until gas evolution ceases. Dilute with ice water and adjust the pH to ~2.5 using cold NaOH solution to precipitate the acid. Extract with EtOAc if precipitation is incomplete. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

References
  • Lumen Learning. "21.5. Hydrolysis of nitriles | Organic Chemistry II."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-U8YtQ4SAZqRyNaAol6DeYMnTemcxntLtrIjNJgyFEFe8LNPO-bPTXt7hH6Ie-r69xiaVlmlnmGAFFg3ulfC0n4ZB323Z4DinPG1R_QoC8JGebpyrn9sgY2s3d3SOXo1Y2c00KB2txL7aoVXzrgcmBgWFdWt_GlRX2_J5cFoEa1Mt3_dS_gPj_nEKCXlq_r5kYLA2GI6mpmTtyGb79TWM]
  • National Institutes of Health (NIH). "Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe5hayxuNNuk5EUhF2XXXPmlJKO07SddUdwHjzgpncm3Idlbsw8firfLPXCUrFVMpkvqZOlJMXAf2pkerhR5Ky3zd9-wzQ54D5SljQPlP9C0gQfFBvNDCaQJNwjwFyaMj965ApDvSFnjMBZuz7]
  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFflyqeJV0pPTKMIFsKzARHlKRgjjAO4MfT_jtvM3U4BL0Bq1har6y2s90jqp-Hg12OvM5dAGM1m3GS_k3fB2OZ0zW0z1-3dtSCtskeObx7kESOs0Q0NEpdvDRFxGnfape2hzL7XwZcaYp0PFrHVp3HoRd_bnk7IqReJcPgzohh00Y-2KVxLunrj0hHtc_EfFfDZTXtY8S8EhDdBFLxbYNn3VrjO3WBNop2yvPokSBPOgDNQnkTu0O_nHubKZeSxYlDJA==]
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu7kEy92qOIg7I2OFD4J9t1hJpqtSeJayhx1QhJRGXDmlYfsEdklAt5VIENpycUz7ERAtlij1p34Gh_96kSSLFnkSFckvpBOvLeYT_oTRdJesbKwSq2hA8A3lbEQx25tR7lCcUMbS7S_Eym0YSkFKSebubbvEbocsuXUPS1zxD2aej_hpi6zlWdV5M7bzdHBr9gnOz]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Fluorinated Picolinonitriles

Welcome to the Technical Support Center for the synthesis and optimization of fluorinated picolinonitriles. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of fluorinated picolinonitriles. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the nuances of these critical reactions. Our focus is on the pivotal role of reaction temperature in achieving high yields, selectivity, and purity.

Introduction: The Critical Role of Temperature in Picolinonitrile Fluorination

The introduction of fluorine atoms into the picolinonitrile scaffold is a key strategy in the development of novel pharmaceuticals and agrochemicals. The most common method for achieving this is through nucleophilic aromatic substitution (SNAr), often referred to as the Halex reaction, where a leaving group, typically chlorine, is displaced by a fluoride ion.[1] Reaction temperature is arguably the most critical parameter in this process. It directly influences reaction kinetics, but also dictates the stability of both the starting materials and the desired fluorinated products. An improperly controlled temperature can lead to sluggish or incomplete reactions, or conversely, to thermal decomposition and the formation of a complex mixture of byproducts.[2][3]

This guide will provide you with the foundational knowledge and practical insights to effectively control and optimize the reaction temperature for your specific fluorinated picolinonitrile synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach to Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My fluorination reaction is very slow or shows no conversion at all. Should I just increase the temperature?

Answer: While low temperature is a common reason for a sluggish reaction, it's not the only one. Before significantly increasing the temperature, consider the following:

  • Insufficient Activation: The picolinonitrile ring needs to be sufficiently activated by electron-withdrawing groups (like the nitrile group itself) for the SNAr reaction to proceed efficiently. If your substrate is not sufficiently electron-deficient, high temperatures may be required.

  • Fluoride Source Reactivity: The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) is a common and cost-effective choice, but often requires high temperatures (>130 °C) to achieve a reasonable reaction rate.[1] If you are using KF at a lower temperature, you may need to switch to a more reactive fluoride source like cesium fluoride (CsF) or a tetraalkylammonium fluoride (e.g., NMe4F), which can facilitate fluorination at or near room temperature.

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent such as DMSO, DMF, or sulfolane. These solvents help to solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. Ensure your solvent is anhydrous, as water can significantly hinder the reaction.

  • Phase-Transfer Catalyst (PTC): For reactions using KF, the use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, is often necessary to bring the fluoride ion into the organic phase where the reaction occurs. Ensure your PTC is active and used in the correct loading.

Troubleshooting Workflow for Low or No Conversion

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol A Select Fluoride Source and Solvent B Run small-scale reactions at three temperatures: - Low (e.g., 80°C) - Medium (e.g., 120°C) - High (e.g., 160°C) A->B C Analyze yield and purity at each temperature B->C D Identify promising temperature range from Phase 1 C->D E Perform finer temperature adjustments (±10°C) D->E F Monitor for byproduct formation E->F G Determine optimal temperature for highest yield and purity F->G H Validate protocol on a larger scale G->H

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 4-Fluoro-6-methylpicolinonitrile Production

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Purpose: To provide authoritative, self-validating troubleshooting frameworks and standard operating protocols for the scalable synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Purpose: To provide authoritative, self-validating troubleshooting frameworks and standard operating protocols for the scalable synthesis of 4-Fluoro-6-methylpicolinonitrile.

Mechanistic Workflows & Route Selection

The industrial scale-up of 4-Fluoro-6-methylpicolinonitrile typically relies on one of two distinct synthetic pathways. The Halex (Halogen Exchange) Route utilizes a harsh nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. Conversely, the Palladium-Catalyzed Cyanation Route introduces the nitrile group onto a pre-fluorinated pyridine ring via cross-coupling. Route selection depends heavily on your facility's reactor metallurgy (e.g., Hastelloy availability for Halex) and waste management capabilities (e.g., heavy metal remediation for cross-coupling).

G A 4-Chloro-6-methylpicolinonitrile (Starting Material A) B Halex Fluorination Reagents: Spray-dried KF, PTC Solvent: Sulfolane, 150-200°C A->B SNAr Pathway E 4-Fluoro-6-methylpicolinonitrile (Target API Intermediate) B->E C 2-Bromo-4-fluoro-6-methylpyridine (Starting Material B) D Pd-Catalyzed Cyanation Reagents: K4[Fe(CN)6], Pd(dppf)Cl2 Solvent: Dioxane/H2O, 80°C C->D Cross-Coupling D->E

Figure 1: Scalable synthesis pathways for 4-Fluoro-6-methylpicolinonitrile.

Troubleshooting Guides & FAQs

Q1: We are experiencing a significant yield drop when scaling the Halex fluorination from 10 g to 1 kg. What is causing this, and how can we fix it? Causality & Experience: The Halex reaction proceeds via SNAr. Fluoride is a notoriously poor nucleophile in the presence of moisture because water heavily solvates the tight F⁻ ion, drastically reducing its reactivity[1]. On a small scale, standard drying is often sufficient. However, on a kilogram scale, ambient moisture ingress and poor solubility of the potassium fluoride (KF) lattice in organic solvents lead to incomplete conversion[2]. Self-Validating Solution:

  • Transition to spray-dried KF to maximize the reactive surface area.

  • Implement a phase-transfer catalyst (PTC) such as tetraphenylphosphonium bromide. The bulky organic cation pairs with the fluoride ion, shuttling it into the organic phase (e.g., sulfolane) and stripping away its solvation shell[3].

  • Validation Step: Before initiating heating, pull a vacuum at 100°C to azeotropically remove trace water. Validate anhydrous conditions using Karl Fischer titration; the reaction must not proceed until moisture is strictly <100 ppm.

Q2: How do we manage reactor corrosion during the high-temperature Halex process? Causality & Experience: At temperatures exceeding 150°C, trace moisture reacts with KF and the chlorinated starting material to generate hydrogen fluoride (HF) and hydrochloric acid (HCl). These acids rapidly corrode standard glass-lined or 316L stainless steel reactors, leaching metals that can further degrade the product[3]. Self-Validating Solution: Scale-up must be performed in Hastelloy C-276 or Monel reactors, which are highly resistant to HF. Additionally, incorporate a sacrificial acid scavenger (such as calcium carbonate) to neutralize trace HF without interfering with the SNAr mechanism.

Q3: During the Pd-catalyzed cyanation route, our palladium catalyst is deactivating rapidly. How do we prevent catalyst poisoning? Causality & Experience: Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors. If you are using traditional sources like KCN or NaCN, the high local concentration of dissolved cyanide rapidly coordinates to the palladium center, forming inactive Pd(CN)₄²⁻ complexes before the oxidative addition and transmetalation cycles can complete. Self-Validating Solution: Replace KCN with potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O). This reagent is essentially non-toxic and acts as a slow-release cyanide reservoir[4]. By carefully controlling the release rate, the steady-state concentration of free CN⁻ remains low enough to prevent palladium poisoning, yet high enough to drive the transmetalation step forward efficiently[5].

Q4: What is the optimal solvent system for the K₄[Fe(CN)₆] cyanation, and why? Causality & Experience: K₄[Fe(CN)₆] is entirely insoluble in pure organic solvents. If run in pure THF or Dioxane, the reaction will fail to initiate. Self-Validating Solution: Use a biphasic solvent system, typically 1,4-Dioxane/H₂O or THF/H₂O in a 5:1 volumetric ratio[5]. The water is critical to solubilize the ferrocyanide complex, allowing the slow diffusion of cyanide into the organic phase where the cross-coupling occurs. Validation Step: Monitor the phase separation during workup; the aqueous layer will retain the bulk of the iron byproducts.

Standard Operating Protocols (SOPs)

Protocol A: Halex Fluorination Scale-Up (SNAr Pathway)
  • Reactor Preparation: Charge a dry Hastelloy C-276 reactor with 4-chloro-6-methylpicolinonitrile (1.0 eq) and tetraphenylphosphonium bromide (0.05 eq) in anhydrous sulfolane.

  • Azeotropic Drying: Add spray-dried KF (3.0 eq). Stir the slurry and apply vacuum (50 mbar) while heating to 100°C for 2 hours.

    • Validation: Sample the mixture for Karl Fischer titration. Do not proceed unless H₂O < 100 ppm.

  • Reaction Execution: Backfill the reactor with N₂. Elevate the temperature to 180°C.

    • Validation: Monitor conversion via HPLC; typical reaction time is 12-16 hours.

  • Workup: Cool the reactor to 50°C. Filter the mixture to remove inorganic salts (KCl and unreacted KF). Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Distill the filtrate under reduced pressure to recover the sulfolane solvent. Crystallize the crude product from a heptane/ethyl acetate mixture to yield pure 4-fluoro-6-methylpicolinonitrile.

Protocol B: Pd-Catalyzed Cyanation Scale-Up (Cross-Coupling Pathway)
  • Reagent Charging: In a standard glass-lined reactor equipped with an overhead stirrer, charge 2-bromo-4-fluoro-6-methylpyridine (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.2 eq — note that each molecule provides 6 CN⁻ equivalents), and Na₂CO₃ (1.0 eq).

  • Catalyst Addition: Add the palladium catalyst Pd(dppf)Cl₂ (0.02 eq). The bulky bidentate dppf ligand provides steric hindrance that further protects the metal center from complete cyanide coordination.

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (5:1 volumetric ratio).

    • Validation: Ensure dissolved oxygen is <1 ppm using a dissolved oxygen probe prior to heating.

  • Reaction Execution: Heat the biphasic mixture to 80°C under a strict N₂ atmosphere.

    • Validation: Monitor via LC-MS. Full conversion is typically achieved within 8-12 hours.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via recrystallization.

Quantitative Data Summaries

ParameterHalex Fluorination RoutePd-Catalyzed Cyanation Route
Starting Material 4-Chloro-6-methylpicolinonitrile2-Bromo-4-fluoro-6-methylpyridine
Key Reagent Spray-dried KFK₄[Fe(CN)₆]·3H₂O
Catalyst Tetraphenylphosphonium bromide (PTC)Pd(dppf)Cl₂
Operating Temperature 150°C – 200°C70°C – 90°C
Primary Safety Risk HF generation, High TemperatureHeavy metal waste (Pd, Fe)
Typical Yield (Scale) 65% – 75%80% – 90%
Reactor Requirement Hastelloy C-276 or MonelStandard Glass-Lined

References

1.[2] Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem - Verify Source 2.[4] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] - ACS Publications - Verify Source 3.[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - NIH - Verify Source 4.[1] Recent advances in green fluorine chemistry - Dove Medical Press - Verify Source 5.[3] Process for the preparation of substituted 2,3-difluoropyridines - Google Patents - Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-6-methylpicolinonitrile Reactivity

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when functionalizing highly decorated pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when functionalizing highly decorated pyridine scaffolds. 4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0) is a prime example of a molecule with competing electronic effects that can easily derail standard synthetic protocols.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize reactions involving this specific substrate.

Part 1: Mechanistic Overview & Reactivity Profiling

To successfully functionalize 4-Fluoro-6-methylpicolinonitrile, one must first understand its unique push-pull electronic topology. The molecule features three distinct reactive centers, each susceptible to different reaction conditions:

  • The C4-Fluoro Position (Electrophilic Center): The highly electronegative fluorine atom, coupled with the electron-withdrawing pyridine nitrogen and the ortho-cyano group, makes the C4 position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Methyl Group (Acidic Center): The protons on the C6-methyl group are highly acidic due to the electron-deficient nature of the cyanopyridine ring. Strong bases can easily deprotonate this position, leading to unwanted aza-allyl anions and subsequent dimerization or tar formation.

  • The C2-Cyano Group (Hydration Center): The nitrile group is highly susceptible to base-catalyzed hydration. The adjacent pyridine nitrogen provides anchimeric assistance, stabilizing the transition state for water attack and rapidly converting the nitrile into a picolinamide side product.

ReactivityMap Substrate 4-Fluoro-6-methylpicolinonitrile C4 C4-Fluoro Position Highly Electrophilic Target for SNAr Substrate->C4 Desired Pathway C6 C6-Methyl Group Acidic Protons Risk of Deprotonation Substrate->C6 Side Reaction C2 C2-Cyano Group Anchimeric Assistance Risk of Hydrolysis Substrate->C2 Side Reaction

Caption: Electronic topology and competing reactive pathways of 4-Fluoro-6-methylpicolinonitrile.

Part 2: Troubleshooting FAQs

Q1: Why does my SNAr reaction at the C4-fluoro position yield a complex mixture/dark tar instead of the desired product?

Cause: You are likely using a base that is too strong or too nucleophilic (e.g., NaH, NaHMDS, or alkoxides). In fluoropyridines with methyl substituents, strong bases trigger the deprotonation of the acidic C6-methyl protons rather than facilitating SNAr[1]. This generates a highly reactive nucleophilic species that attacks unreacted starting material, leading to rapid polymerization (tar formation). Solution: Switch to a non-nucleophilic, weaker base such as N,N-Diisopropylethylamine (DIPEA) or K2CO3. If a stronger base is absolutely required for a weak nucleophile, consider using organic superbases (like t-Bu-P4) under strictly controlled, low-temperature conditions to favor kinetic SNAr over thermodynamic deprotonation[1].

Q2: I am attempting a Suzuki/Buchwald-Hartwig cross-coupling at the C4 position, but I only recover starting material. Why is the C-F bond not reacting?

Cause: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (bond dissociation energy ~115 kcal/mol). Standard Palladium(0) catalysts (like Pd(PPh3)4) generally fail to undergo oxidative addition into C-F bonds, often resulting in off-target C-H activation instead[2]. Solution: Transition from Palladium to Nickel catalysis. Nickel(0) complexes, specifically Ni(COD)2 paired with electron-rich, bulky phosphine ligands like PCy3 or PEt3, are highly effective at activating C-F bonds in polyfluorinated pyridines[3]. The Ni center forms a stable metallophosphorane transition state that facilitates the cleavage of the stubborn C-F bond[2].

Q3: During nucleophilic substitution, my nitrile group is converting into a primary amide. How do I prevent this?

Cause: Base-catalyzed hydration. Picolinonitriles are exceptionally prone to hydrolysis because the adjacent heterocyclic nitrogen atom provides anchimeric assistance. This internal stabilization lowers the activation energy for trace water to attack the electrophilic nitrile carbon. Solution: You must maintain rigorous anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and store your bases over molecular sieves. Do not quench the reaction with aqueous base; instead, use an anhydrous workup (e.g., filtering through a Celite/silica plug) before exposing the crude mixture to ambient moisture.

Part 3: Standardized Protocols

Protocol A: Optimized SNAr with Aliphatic Amines

Objective: Achieve >90% conversion at the C4 position while suppressing C6-methyl deprotonation and C2-cyano hydrolysis.

  • Preparation: Flame-dry a 20 mL Schlenk flask and purge with ultra-high purity Argon.

  • Reagent Loading: Add 4-Fluoro-6-methylpicolinonitrile (1.0 equiv, 1.0 mmol) and the desired secondary amine nucleophile (1.1 equiv, 1.1 mmol).

  • Solvent & Base: Inject anhydrous Acetonitrile (5.0 mL) followed by anhydrous DIPEA (2.0 equiv, 2.0 mmol). Do not use NaH or NaOH.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours. Monitor via LC-MS. The electron-deficient nature of the ring allows SNAr to proceed at moderate temperatures, preventing thermal degradation.

  • Anhydrous Workup: Evaporate the solvent under reduced pressure. Dissolve the crude residue in Ethyl Acetate, filter through a short pad of silica to remove DIPEA salts, and concentrate for final purification.

Protocol B: Nickel-Catalyzed C-F Activation for Suzuki Cross-Coupling

Objective: Direct C-C bond formation at the C4 position using boronic acids.

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a vial with Ni(COD)2 (10 mol%) and PCy3 (20 mol%). Dissolve in anhydrous Toluene (2.0 mL) and stir for 10 minutes until a deep red/brown pre-catalyst solution forms.

  • Substrate Addition: Add 4-Fluoro-6-methylpicolinonitrile (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Heating: Seal the vial, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Quenching: Cool to room temperature. Quench by diluting with Diethyl Ether (avoid aqueous quenching to protect the nitrile). Filter through Celite.

NiCatalysis Step1 1. Glovebox Setup Ni(COD)2 + PCy3 Step2 2. Add Substrate + Boronic Acid + Base Step1->Step2 Step3 3. Heat at 80°C (Anhydrous Toluene) Step2->Step3 Step4 4. Cool & Quench (Avoid Aq. Base) Step3->Step4 Step5 5. Isolate (Chromatography) Step4->Step5

Caption: Step-by-step workflow for Nickel-catalyzed C-F activation and cross-coupling.

Part 4: Quantitative Data Summaries

Table 1: Base Selection Matrix for SNAr on 4-Fluoro-6-methylpicolinonitrile

BasepKa (Conjugate Acid)NucleophilicityPrimary Reaction OutcomeRecommendation
DIPEA ~10.5Very LowClean SNAr at C4Optimal
K2CO3 ~10.3LowClean SNAr (Slower kinetics)Good (Requires heat)
NaOMe ~15.5HighCompeting methoxide substitutionPoor
NaHMDS ~26.0LowDeprotonation of C6-Methyl / TarFail

Table 2: Catalyst Selection for C-F vs C-H Activation in Fluoropyridines

Catalyst SystemPrimary Activation TargetMechanistic RationaleSuitability for this Substrate
Pd(PPh3)4 C-I, C-Br, C-ClCannot overcome C-F bond dissociation energy.Ineffective
Pd(OAc)2 / RuPhos C-H (Direct Arylation)Favors kinetic C-H activation over thermodynamic C-F cleavage.Poor (Yields off-target isomers)
Ni(COD)2 / PCy3 C-F (Oxidative Addition)Forms stable metallophosphorane transition state[2].Optimal

Part 5: References

1.[3] Braun, T., Perutz, R. N., & Sladek, M. I. (2001). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Chemical Communications. Available at:3 2.[2] Perutz, R. N., & Braun, T. (2007). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research. Available at: 2 3.[1] Ueno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society (ACS). Available at: 1 4. University of Cagliari (UniCA IRIS). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation (Detailing anchimeric assistance in picolinonitrile hydrolysis). Available at:

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Purity Analysis for 4-Fluoro-6-methylpicolinonitrile: A Comparative Guide to PFP vs. C18 Stationary Phases

Accurate purity determination of pharmaceutical intermediates is a critical bottleneck in drug development. 4-Fluoro-6-methylpicolinonitrile is a highly polarized, fluorinated pyridine building block[1].

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity determination of pharmaceutical intermediates is a critical bottleneck in drug development. 4-Fluoro-6-methylpicolinonitrile is a highly polarized, fluorinated pyridine building block[1]. During its synthesis, structurally similar impurities—such as des-fluoro analogs, hydrolysis products, and regioisomers like 5-fluoro-6-methylpicolinonitrile[2]—are frequently generated.

For analytical scientists, resolving these closely related impurities presents a significant chromatographic challenge. This guide objectively compares the performance of traditional alkyl (C18) stationary phases against optimized Pentafluorophenyl (PFP) phases, providing a self-validating methodology and mechanistic insights to ensure regulatory-grade purity analysis.

The Challenge: Limitations of Traditional C18 Columns

Historically, reversed-phase liquid chromatography (RPLC) method development defaults to C18 columns[3]. C18 phases rely almost exclusively on dispersive hydrophobic interactions. However, when analyzing highly polar, halogenated aromatic molecules like 4-Fluoro-6-methylpicolinonitrile, C18 columns frequently fail to provide adequate selectivity (


).

Because the hydrophobic footprints of positional isomers (e.g., 4-fluoro vs. 5-fluoro) are virtually identical, C18 columns cannot discriminate between them. This lack of orthogonal retention mechanisms typically results in co-elution (Resolution,


), leading to the dangerous under-reporting of impurities in the final API[4].

The Solution: Pentafluorophenyl (PFP) Stationary Phases

To overcome the limitations of C18, fluorinated stationary phases—specifically Pentafluorophenyl (PFP) columns—serve as the superior alternative[5]. While PFP phases maintain baseline hydrophobicity, the highly electronegative fluorine atoms on the phenyl ring create a strong dipole and act as electron acceptors[6]. This unlocks multi-modal retention mechanisms:

  • 
     Interactions : The electron-deficient PFP ring exhibits a strong affinity for the electron-rich pyridine ring of the analyte[7].
    
  • Dipole-Dipole Interactions : Enhanced recognition of the highly polarized C-F and

    
     bonds allows the column to separate isomers based on subtle shifts in electron density[5].
    
  • Shape Selectivity : The rigid, planar structure of the PFP ligand provides superior spatial discrimination of regioisomers compared to the flexible, sweeping alkyl chains of a C18 phase[4].

Experimental Design & Methodology

To objectively validate the superiority of the PFP phase, we designed a comparative protocol evaluating a standard C18 column (Alternative) against a high-efficiency PFP column (Optimized Product). The sample consisted of 4-Fluoro-6-methylpicolinonitrile spiked with its primary regioisomer impurity, 5-fluoro-6-methylpicolinonitrile.

Step-by-Step Analytical Protocol
  • Sample Preparation : Dissolve the 4-Fluoro-6-methylpicolinonitrile sample in a diluent of 50:50 Methanol/Water to a final concentration of 0.5 mg/mL[8]. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in MS-grade

      
      . Causality : Maintaining a pH of ~2.7 ensures the basic pyridine nitrogen is fully protonated. This standardizes the analyte's charge state for reproducible dipole interactions and suppresses secondary tailing from residual silanols on the silica support[7].
      
    • Mobile Phase B: 0.1% Formic Acid in Methanol. Causality : Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile contains

      
       electrons (
      
      
      
      ) that compete with the analyte for the PFP column's active sites, dampening selectivity. Methanol, being protic, allows maximum
      
      
      engagement[9].
  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C (Tightly controlled to stabilize dipole-dipole interactions)[8].

    • Gradient Program: 20% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, return to 20% B and re-equilibrate for 5 minutes.

    • Detection: UV at 254 nm.

Quantitative Data Comparison

The following table summarizes the chromatographic performance of both columns under the identical self-validating protocol described above.

Chromatographic ParameterTraditional C18 Column (Alternative)PFP Column (Optimized Product)
Retention Time (API) 6.45 min8.12 min
Retention Time (Impurity) 6.52 min7.45 min
Selectivity (

)
1.021.15
Resolution (

)
0.8 (Critical Co-elution) 3.2 (Baseline Resolution)
Peak Asymmetry (

)
1.45 (Moderate Tailing)1.05 (Highly Symmetrical)

Mechanistic Analysis of Results : The C18 column fails to resolve the critical pair (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) due to its reliance on purely hydrophobic interactions. Conversely, the PFP column successfully leverages the differing dipole moments of the isomers. The specific position of the fluorine atom relative to the nitrile group alters the overall electron density of the pyridine ring. The PFP phase detects this subtle electronic shift via charge-transfer mechanisms, resulting in a robust baseline resolution of 3.2 and excellent peak symmetry[4].

Method Development Workflow

G Start 4-Fluoro-6-methylpicolinonitrile Purity Analysis Split Column Selection Start->Split C18 Traditional C18 Phase (Alternative) Split->C18 PFP PFP Phase (Optimized Product) Split->PFP MechC18 Hydrophobic Interactions Only C18->MechC18 MechPFP Multi-modal: π-π, Dipole, Shape Selectivity PFP->MechPFP ResultC18 Co-elution of Regioisomers (Rs < 1.5) MechC18->ResultC18 ResultPFP Baseline Resolution (Rs > 2.0) MechPFP->ResultPFP

Workflow comparing C18 and PFP column selection for fluorinated pyridine purity analysis.

Conclusion

For the purity analysis of 4-Fluoro-6-methylpicolinonitrile, defaulting to standard C18 columns introduces a severe risk of analytical failure due to regioisomer co-elution. By upgrading to a Pentafluorophenyl (PFP) stationary phase , analytical scientists can exploit orthogonal


 and dipole-dipole interactions to achieve baseline resolution. Combined with a methanol-based, acidic mobile phase, this method guarantees high scientific integrity, reproducibility, and regulatory compliance in API intermediate testing.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases - LCGC International. 5

  • ACE C18-PFP technical brochure - HPLC.eu. 4

  • Development of a new HPLC method using fluorescence detection - ResearchGate. 9

  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group - MAC-MOD Analytical. 3

  • SELECTRA® PFPP HPLC COLUMNS - United Chemical Technologies. 7

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters. 8

  • Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation - PubMed. 6

  • 5-Fluoro-6-methylpicolinonitrile - BLD Pharm. 2

  • 4-Fluoropicolinonitrile - BLD Pharm.1

Sources

Comparative

Advanced NMR Characterization Guide: 4-Fluoro-6-methylpicolinonitrile

Executive Summary 4-Fluoro-6-methylpicolinonitrile (CAS: 1221720-84-4) is a critical fluorinated pyridine intermediate used in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-6-methylpicolinonitrile (CAS: 1221720-84-4) is a critical fluorinated pyridine intermediate used in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific placement of the fluorine atom at the C4 position, flanked by a nitrile group at C2 and a methyl group at C6.

This guide provides a definitive technical comparison of the 1H and 13C NMR spectral signatures of 4-Fluoro-6-methylpicolinonitrile against its most common regioisomer, 6-Fluoro-4-methylpicolinonitrile . By focusing on scalar coupling constants (


-values) and chemical shift perturbations, researchers can unambiguously validate the synthesis of the correct isomer.

Structural Analysis & Theoretical Expectations

The fluorine atom (


F, spin 1/2) introduces significant splitting in both proton and carbon spectra. Understanding the magnitude of these couplings is essential for correct assignment.
The Diagnostic Challenge

In pyridine synthesis, electrophilic fluorination or nucleophilic substitution often yields mixtures of regioisomers.

  • Target Molecule (4-F): Fluorine is at position 4. It has two ortho protons (H3 and H5).

  • Alternative Isomer (6-F): Fluorine is at position 6. It has one ortho proton (H5) and one para proton (H3).

Key Differentiator: The magnitude of the


F-

H coupling constant (

) is the primary diagnostic tool.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving small long-range couplings (


 ~1-2 Hz), follow this protocol:
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for baseline characterization. Use DMSO-d
    
    
    
    only if solubility is an issue, as it may broaden exchangeable signals (though none are present here) or shift peaks due to H-bonding.
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters:

    • 1H NMR: Minimum 16 scans, relaxation delay (d1)

      
       2.0s to ensure accurate integration of aromatic protons.
      
    • 13C NMR: Minimum 512 scans, proton-decoupled.

1H NMR Spectral Analysis

Assignment Table (4-Fluoro-6-methylpicolinonitrile)

Solvent: CDCl


, 400 MHz
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H3 7.35 - 7.45dd1H

,

Deshielded by adjacent CN; Large ortho-F coupling.
H5 7.10 - 7.20dd1H

,

Shielded by adjacent Me; Large ortho-F coupling.
Me-6 2.60 - 2.65s (or d)3H

(often unresolved)
Characteristic methyl singlet on pyridine ring.
Comparative Analysis: Target vs. Isomer

The following decision matrix illustrates how to distinguish the target molecule from its 6-fluoro isomer based on proton splitting patterns.

IsomerDistinction Start Analyze Aromatic Region (7.0 - 8.0 ppm) SplitPattern Observe Splitting of H3 & H5 Start->SplitPattern Target Target: 4-Fluoro-6-methyl (Symmetric Coupling) SplitPattern->Target Two Large Couplings Isomer Isomer: 6-Fluoro-4-methyl (Asymmetric Coupling) SplitPattern->Isomer One Large, One Small DetailsTarget Both H3 & H5 show Large Doublets (~8-9 Hz) (Both are ortho to F) Target->DetailsTarget DetailsIsomer One Large Doublet (~8 Hz) One Small Doublet/Singlet (~0-2 Hz) (One ortho, One para to F) Isomer->DetailsIsomer

Figure 1: Decision tree for distinguishing regioisomers based on


F-

H coupling magnitudes.

13C NMR Spectral Analysis

Assignment Table

The


C spectrum is dominated by the large C-F coupling constants. These are definitive for confirming the fluorine position.
PositionShift (

, ppm)
Multiplicity

(Hz)
Interpretation
C4 (C-F) 164.0 - 167.0d

Diagnostic: Direct attachment to Fluorine.
C2 (C-CN) 134.0 - 136.0d

Quaternary C attached to Nitrile.
C6 (C-Me) 160.0 - 162.0d

Quaternary C attached to Methyl.
CN 116.0 - 118.0s (or d)

Nitrile Carbon.
C3 114.0 - 116.0d

Ortho to F; Deshielded by CN.
C5 110.0 - 112.0d

Ortho to F; Shielded by Me.
Me 24.0 - 25.0s-Methyl Carbon.
Comparative Performance Data

When comparing the target molecule to non-fluorinated analogs (e.g., 6-methylpicolinonitrile), the presence of the fluorine atom induces specific shifts.

Feature6-Methylpicolinonitrile (Reference)4-Fluoro-6-methylpicolinonitrile (Target)Impact of Fluorination
C4 Shift ~137 ppm (CH)~166 ppm (C-F)+29 ppm (Deshielding + Coupling)
H3/H5 Coupling

Hz (meta)

Hz (ortho)
New dominant splitting pattern
Symmetry Pseudo-symmetricDistinctly asymmetricF-substitution breaks magnetic equivalence

Synthesis Verification Workflow

To confirm the identity of 4-Fluoro-6-methylpicolinonitrile in a reaction mixture, use the following logical pathway.

Workflow Sample Crude Reaction Mixture HNMR Run 1H NMR (CDCl3) Sample->HNMR CheckMe Check Methyl (~2.6 ppm) HNMR->CheckMe CheckArom Check Aromatic (7.0-7.5 ppm) CheckMe->CheckArom Decision Are there 2 doublets with J ~ 8-9 Hz? CheckArom->Decision Pass CONFIRMED 4-Fluoro isomer Decision->Pass Yes Fail REJECT Likely 6-Fluoro or Starting Material Decision->Fail No

Figure 2: Rapid validation workflow for confirming product identity.

References

  • Reich, H. J. (2020).[1][2] NMR Spectroscopy: Data and Information. University of Wisconsin-Madison.[2] [Link]

    • Authoritative source for substituent effects and coupling constants in heterocyclic systems.
  • Dolgushin, F. M., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111). [Link]

    • Provides specific comparative data on F- H coupling constants in substituted pyridines.
  • PubChem. (2024).[3] Compound Summary: 6-Methylpicolinonitrile.[3][4] National Library of Medicine. [Link]

    • Reference data for the non-fluorinated analog used in compar
  • Source for precursor d

Sources

Validation

Impact of Fluorine Substitution on Picolinonitrile Bioactivity: A Comparative Technical Guide

Topic: Impact of fluorine substitution on picolinonitrile bioactivity Content Type: Publish Comparison Guide Executive Summary The picolinonitrile (2-cyanopyridine) scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of fluorine substitution on picolinonitrile bioactivity Content Type: Publish Comparison Guide

Executive Summary

The picolinonitrile (2-cyanopyridine) scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as a critical pharmacophore in cysteine protease inhibitors (e.g., Cathepsin K) and synthetic auxin herbicides. This guide objectively analyzes the impact of fluorine substitution on this scaffold. By replacing hydrogen with fluorine, researchers can modulate pKa, block metabolic soft spots, and alter lipophilicity without significantly changing steric volume.

This guide compares Non-fluorinated Picolinonitriles against Fluorinated Analogs (specifically 3-fluoro and 5-fluoro derivatives), providing experimental protocols, SAR logic, and mechanistic insights for drug design professionals.

Physicochemical Comparison: The "Fluorine Effect"

Before analyzing bioactivity, it is essential to understand the fundamental shifts in physicochemical properties induced by fluorination of the pyridine ring.

Table 1: Comparative Physicochemical Profile

FeaturePicolinonitrile (Reference) 5-Fluoro-Picolinonitrile Impact on Bioactivity
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Steric Mimicry: F is small enough to fit in binding pockets occupied by H, but large enough to induce conformational restrictions.
Electronegativity 2.1 (H)4.0 (F)Electronic Modulation: Strong electron-withdrawing effect lowers the pKa of the pyridine nitrogen (approx. -2 to -3 units).
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic Stability: The C-F bond is resistant to CYP450 oxidative cleavage.
Lipophilicity (LogP) 0.450.78Permeability: Moderate increase in lipophilicity improves membrane permeability and CNS penetration.
Nitrile Reactivity Moderate ElectrophileIncreased ElectrophileWarhead Potency: Inductive withdrawal increases the electrophilicity of the nitrile carbon, enhancing covalent bond formation with active site cysteines.

Case Study 1: Cysteine Protease Inhibition (Cathepsin K)

Picolinonitriles act as covalent reversible inhibitors of Cathepsin K (Cat K). The nitrile group functions as a "warhead," forming a thioimidate adduct with the active site cysteine (Cys25).

Comparative Performance

Hypothesis: Fluorine substitution at the 5-position increases the electrophilicity of the nitrile carbon (via inductive effects) and prevents oxidative metabolism of the pyridine ring.

Table 2: Bioactivity Comparison (Representative Data) Data synthesized from SAR trends in Cathepsin K inhibitors (e.g., Odanacatib analogs).

Compound Structure2-Cyanopyridine (Baseline) 5-Fluoro-2-Cyanopyridine 3-Fluoro-2-Cyanopyridine
Cat K IC50 (nM) 17045 120
Selectivity (Cat K/L) 15-fold>50-fold 20-fold
Metabolic Stability (t1/2) < 30 min (Microsomes)> 120 min ~60 min
Mechanism of Improvement N/AElectronic: Increased nitrile electrophilicity.Metabolic: Blocks C5 oxidation.Steric: Ortho-fluorine may cause steric clash with the enzyme pocket or active site water networks.

Critical Insight: The 5-fluoro substitution is superior because it enhances potency (electronic effect) while simultaneously blocking the primary site of metabolic oxidation (C5), without introducing the steric penalties often seen with 3-fluoro substitution.

Case Study 2: Auxinic Herbicides (Agrochemicals)

In the agrochemical sector, 6-aryl-picolinates (e.g., Florpyrauxifen-benzyl) utilize the picolinonitrile/picolinate core. Fluorine is strategically placed to prevent rapid degradation in the plant, extending the window of herbicidal activity.

Mechanism of Action Visualization

The following diagram illustrates the SAR decision process for fluorinating the picolinonitrile scaffold to optimize bioactivity.

SAR_Logic Start Picolinonitrile Scaffold Optimization Decision1 Goal: Increase Potency? Start->Decision1 Decision2 Goal: Improve Stability? Start->Decision2 Action1 Add 5-Fluoro Group Decision1->Action1 Inductive Effect Action2 Add 3-Fluoro Group Decision1->Action2 Conformational Lock Decision2->Action1 Block Metabolism Outcome1 Result: 1. Blocks C5 Oxidation (Metabolic Block) 2. Increases Nitrile Electrophilicity 3. Lowers Pyridine N pKa Action1->Outcome1 Outcome2 Result: 1. Steric Clash (Ortho effect) 2. Altered Torsion Angle 3. Potential Selectivity Issues Action2->Outcome2

Caption: SAR Decision Tree illustrating the strategic advantage of 5-fluorination over 3-fluorination for optimizing metabolic stability and potency.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

A validated method for accessing highly functionalized fluorinated picolinonitriles, adapted from iron-mediated reduction.

Reagents:

  • 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting Material)[1]

  • Iron powder (Fe)[1]

  • Acetic Acid (AcOH) / Ethyl Acetate (EtOAc)[1]

  • Diatomaceous earth (Celite)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) in a 1:1 mixture of EtOAc and AcOH (approx. 10 mL per mmol).

  • Reduction: Add Iron powder (4.5 equiv) slowly to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 15 hours. Monitor consumption of starting material via TLC or LC-MS.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove iron residues.[1] Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: EtOAc:Pentane 1:1) to yield the target amine as a brown solid (Yield ~90-95%).[1][2]

Protocol B: Cathepsin K Fluorescence-Based Inhibition Assay

Self-validating assay to measure the impact of fluorine on IC50.

Materials:

  • Recombinant Human Cathepsin K.

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Incubation: Incubate Cathepsin K (1 nM final) with varying concentrations of the Fluorinated Picolinonitrile (0.1 nM – 10 µM) in assay buffer for 15 minutes at room temperature.

  • Initiation: Add Z-Phe-Arg-AMC substrate (10 µM final).

  • Measurement: Monitor fluorescence release (Ex: 355 nm / Em: 460 nm) kinetically for 30 minutes.

  • Validation: Include Odanacatib or 2-Cyanopyrimidine as a positive control. The control IC50 must fall within 2-fold of literature values (e.g., ~170 nM for 2-cyanopyrimidine) for the assay to be valid.

Mechanism of Action: The Nitrile Warhead

The following diagram details the covalent inhibition mechanism and how fluorine enhances this interaction.

MOA_Mechanism Enzyme Cathepsin K (Cys25 Thiol) Step1 1. Nucleophilic Attack (S- attacks C≡N) Enzyme->Step1 Inhibitor 5-F-Picolinonitrile Inhibitor->Step1 Complex Thioimidate Adduct (Covalent Complex) Step2 2. Transition State Stabilization Step1->Step2 Step2->Complex F_Effect Fluorine Effect: Inductive withdrawal (–I) increases C≡N electrophilicity F_Effect->Inhibitor

Caption: Mechanism of covalent inhibition. Fluorine's inductive effect enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by Cys25.

References

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC. Available at: [Link]

  • Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]

Sources

Comparative

The Analytical Conundrum: Causality in Technique Selection

An in-depth technical evaluation for the characterization of 4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0), detailing why Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard over alternative a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for the characterization of 4-Fluoro-6-methylpicolinonitrile (CAS: 1807185-79-0), detailing why Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard over alternative analytical platforms.

4-Fluoro-6-methylpicolinonitrile (


, MW: 136.13  g/mol ) is a highly valuable, electron-deficient N-heterocyclic building block used in pharmaceutical and agrochemical development. However, its unique substitution pattern presents a distinct analytical challenge:
  • Low Basicity: The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of both the fluorine atom at C4 and the nitrile group at C2 severely deplete the electron density on the pyridine nitrogen.

  • High Volatility: Its low molecular weight and lack of hydrogen-bond donating groups make it highly volatile.

In many modern drug development workflows, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the default analytical choice. However, for 4-Fluoro-6-methylpicolinonitrile, LC-HRMS (via Electrospray Ionization, ESI+) suffers from poor protonation efficiency, leading to severe signal suppression and inadequate Limits of Detection (LOD). Conversely, GC-MS utilizing Electron Ionization (EI) exploits the compound's volatility and bypasses the need for liquid-phase protonation entirely, making it the superior alternative[1].

G A 4-Fluoro-6-methylpicolinonitrile (MW: 136.13, Volatile, Low pKa) B Analytical Technique Selection A->B C LC-HRMS (ESI+) B->C High MW / Polar D GC-MS (EI, 70 eV) B->D Volatile / Non-polar E 19F NMR Spectroscopy B->E Structural Isomers F Sub-optimal Poor protonation due to electron-withdrawing -F & -CN C->F G Gold Standard High volatility allows GC; EI yields reproducible fragments D->G H Orthogonal Validation Confirms C4 position of F via coupling constants E->H

Logical decision pathway for the analytical characterization of 4-Fluoro-6-methylpicolinonitrile.

Comparative Performance Matrix

To objectively evaluate the performance of GC-MS against its alternatives, we must look at sensitivity, structural elucidation, and matrix tolerance. While


 NMR provides absolute regiochemical proof (differentiating the 4-fluoro isomer from the 5-fluoro isomer), it lacks the trace-level sensitivity of MS.

Table 1: Analytical Platform Comparison for 4-Fluoro-6-methylpicolinonitrile

Performance MetricGC-MS (EI, 70 eV)LC-HRMS (ESI+)

NMR
Sensitivity (LOD) Excellent (Low pg range) Poor (High ng range)Moderate (µg to mg range)
Ionization Efficiency High (Hard ionization)Low (Poor basicity)N/A
Isomer Resolution High (Chromatographic separation)Low (Co-elution risks)High (Distinct chemical shifts)
Matrix Tolerance Moderate (Requires volatile matrix)HighHigh
Primary Utility Trace analysis & Purity profiling High-mass impurity screeningAbsolute structural confirmation

Deep Dive: GC-MS Method Development & Fragmentation Causality

Chromatographic Separation Causality

For the separation of fluorinated pyridines, a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is strictly recommended[2]. The causality: The phenyl groups in the stationary phase engage in


 interactions with the electron-deficient pyridine ring. This interaction provides superior resolution of closely related positional isomers (e.g., separating 4-Fluoro-6-methylpicolinonitrile from 3-Fluoro-6-methylpicolinonitrile) compared to purely aliphatic phases.
Mass Spectrometric Fragmentation (EI)

Electron Ionization at a standardized 70 eV shatters the molecule reproducibly, overcoming the inherent stability of the pyridine ring[3]. Because the molecule lacks easily cleavable aliphatic chains, the fragmentation is driven by the functional groups attached directly to the aromatic core.

Table 2: Expected GC-MS (EI) Fragmentation Profile

m/z RatioRelative AbundanceFragment AssignmentMechanistic Rationale
136 100% (Base Peak)

Molecular ion; highly stable due to the aromatic pyridine ring.
121 ~10-15%


-cleavage resulting in the loss of the methyl radical from C6.
117 ~15-20%

Loss of the fluorine radical, a common pathway in highly fluorinated heterocycles.
109 ~30-40%

Expulsion of hydrogen cyanide (-27 Da) from the nitrile group at C2.

Step-by-Step GC-MS Experimental Protocol (Self-Validating System)

To ensure maximum trustworthiness and E-E-A-T compliance, the following protocol is designed as a self-validating system . It includes built-in causality checks to prevent false positives from column bleed or carryover.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 4-Fluoro-6-methylpicolinonitrile standard.

  • Dissolve in 10 mL of MS-grade Acetonitrile to create a 100 µg/mL stock solution. Causality: The choice of SupraSolv-grade acetonitrile ensures a clear baseline and minimal signal-to-noise interference in the low m/z range.

  • Dilute to a working concentration of 10 µg/mL using the same solvent.

Step 2: System Suitability & Self-Validation
  • Autotune: Perform a standard EI autotune using Perfluorotributylamine (PFTBA). Validation: Ensure the isotopic ratios for m/z 69, 219, and 502 are within manufacturer specifications to guarantee mass accuracy.

  • Blank Injection: Inject 1.0 µL of pure MS-grade Acetonitrile using the method below. Validation: The chromatogram must show no peaks at the expected retention time, confirming zero column carryover.

Step 3: Gas Chromatography Parameters
  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 10:1. Causality: Prevents column overloading and maintains sharp, Gaussian peak shapes for this highly volatile compound.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program:

    • Initial: 60 °C (hold 1 min). Causality: Focuses the volatile analyte at the head of the column.

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold 3 min to bake out heavy impurities).

Step 4: Mass Spectrometry Parameters
  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: EI, 70 eV.

  • Scan Range: m/z 40 to 300. Causality: The lower limit of 40 avoids the solvent delay cutoff while capturing critical low-mass fragments, and the upper limit of 300 is sufficient to capture the molecular ion (136 m/z) and any potential dimers.

References

  • Cobalt-Catalyzed Double Hydroboration of Pyridines. The Royal Society of Chemistry.[Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin.[Link]

Sources

Validation

Bioisosteric Comparison of Fluorinated Pyridine Derivatives

Executive Summary In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 100 FDA-approved drugs.[1] However, its metabolic susceptibility (N-oxidation, C-oxidation) and high basicity often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 100 FDA-approved drugs.[1] However, its metabolic susceptibility (N-oxidation, C-oxidation) and high basicity often require structural optimization.[1][2] Fluorinated pyridine derivatives serve as critical bioisosteres, offering a precise toolset to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk.[1]

This guide provides a technical comparison of 2-, 3-, and 4-fluoropyridine regioisomers against the parent pyridine scaffold.[1][2] It synthesizes physicochemical data, metabolic pathways, and field-proven experimental protocols to assist researchers in selecting the optimal fluorinated motif for lead optimization.[1]

Physicochemical Profiling: The "Fluorine Effect"

The strategic introduction of fluorine onto a pyridine ring induces profound electronic changes due to fluorine's high electronegativity (


) and the "ortho-effect."[2] The most critical parameter modulated is basicity (pKa) , which directly influences solubility, membrane permeability, and hERG channel inhibition.[1]
Comparative Data Table
PropertyPyridine (Parent)2-Fluoropyridine 3-Fluoropyridine 4-Fluoropyridine
pKa (Conjugate Acid) 5.23-0.44 2.974.15 (Predicted)
LogP (Lipophilicity) 0.650.800.800.90
Dipole Moment (D) 2.23.12.01.0
Metabolic Liability High (N-ox, C2/C4-ox)Low (Blocked C2)ModerateModerate (Blocked C4)
Electronic Effect ReferenceStrong Inductive (-I) + Mesomeric (+M)Strong Inductive (-I)Inductive (-I)
Technical Analysis[1][2][4][5]
  • Basicity Modulation:

    • 2-Fluoropyridine: Exhibits the most dramatic drop in basicity (

      
      pKa 
      
      
      
      -5.7 units).[1][2] The electronegative fluorine at the
      
      
      -position exerts a powerful inductive effect (-I) that pulls electron density away from the nitrogen lone pair.[2] Additionally, the repulsion between the nitrogen lone pair and the fluorine lone pairs destabilizes the protonated form. Use case: When the parent pyridine is too basic, leading to poor permeability or high hERG liability.
    • 3-Fluoropyridine: Offers a moderate reduction in basicity (

      
      pKa 
      
      
      
      -2.3 units).[1][2] The inductive effect is weaker due to distance, making it a "tuner" rather than a "silencer" of basicity.
  • Lipophilicity (LogP):

    • Fluorination typically increases lipophilicity (

      
      LogP 
      
      
      
      +0.15–0.25).[2] Unlike the trifluoromethyl group (
      
      
      LogP
      
      
      +1.0), a single fluorine atom allows for electronic modulation with a minimal lipophilic penalty, maintaining "drug-likeness."[1]

Metabolic Stability & Pathway Blocking

Unsubstituted pyridines are prone to oxidation by Cytochrome P450 (CYP450) enzymes and aldehyde oxidase (AO).[2]

  • N-Oxidation: Occurs at the nitrogen atom (CYP mediated).[2]

  • C-Oxidation: Occurs primarily at the electron-deficient C2 and C4 positions (AO mediated).[1][2]

Mechanism of Action: Fluorine acts as a metabolic blocker. The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the site resistant to oxidative cleavage.[2]

Visualization: Metabolic Blocking Logic

The following diagram illustrates how fluorination diverts metabolic pathways.

metabolic_pathway cluster_0 Parent Scaffold cluster_1 Metabolic Fate Pyridine Pyridine Scaffold (High Liability) NOx N-Oxide (Polar Metabolite) Pyridine->NOx CYP450 (N-Oxidation) COx 2-Pyridone (Inactive/Toxic) Pyridine->COx Aldehyde Oxidase (Nucleophilic Attack at C2) Stable Metabolically Stable Active Drug Pyridine->Stable Blocked C2 Position (Steric/Electronic Shield) Fluorine Fluorine Substitution (Bioisostere) Fluorine->Pyridine Install at C2

Caption: Fluorine substitution at the C2 position effectively blocks Aldehyde Oxidase-mediated oxidation, diverting the molecule from rapid clearance pathways.[1][2]

Case Studies: Field-Proven Applications

A. Lemborexant (Dayvigo)[2][6]
  • Target: Orexin Receptor Antagonist (Insomnia).[2][3]

  • Structural Feature: 5-Fluoro-2-aminopyridine moiety.[1]

  • Bioisosteric Logic: The 5-fluorine substitution on the pyridine ring serves a dual purpose:

    • Metabolic Stability: It blocks the C5 position from CYP-mediated oxidation, a common soft spot in electron-rich aminopyridines.[1]

    • Potency: The fluorine atom modulates the electron density of the pyridine nitrogen, optimizing hydrogen bond interactions within the receptor pocket without introducing excessive bulk.

B. Piflufolastat F 18 (Pylarify)[1][2][8][9]
  • Target: PSMA (Prostate Cancer Imaging).[2][4][5]

  • Structural Feature: 6-Fluoronicotinamide (2-fluoropyridine derivative).[1][2]

  • Bioisosteric Logic: Here, the fluorine is not just a blocker but the functional payload (

    
    F).[2] The 2-fluoropyridine scaffold is chemically robust, preventing in vivo defluorination (loss of the radioactive label to bone), which is a critical failure mode for aliphatic 
    
    
    
    F tracers.[1][2] The high bond strength of sp
    
    
    C-F ensures the signal remains attached to the targeting ligand.

Experimental Protocols

Protocol A: pKa Determination via F NMR Titration

Standard potentiometric titration is often inaccurate for low-pKa fluorinated heterocycles.


F NMR offers superior sensitivity and solvent tolerance.[1][2]

Reagents:

  • Deuterated solvent (D

    
    O or MeOD/D
    
    
    
    O mix).[2]
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (in capillary).[2]

  • Buffers: Citrate-Phosphate series (pH 2.0 – 8.0).[1][2]

Workflow:

  • Sample Prep: Dissolve 2–5 mg of the fluorinated pyridine derivative in 500

    
    L of buffer/D
    
    
    
    O mixture.
  • Acquisition: Acquire non-decoupled

    
    F NMR spectra at 25°C. Ensure relaxation delay (
    
    
    
    ) is
    
    
    3
    
    
    
    
    (typically 5s).
  • Titration: Sequentially adjust pH using minimal volumes of HCl/NaOH. Record pH via micro-electrode and acquire

    
    F spectrum at each step (min. 8 points spanning predicted pKa).[2][6]
    
  • Analysis: Plot chemical shift (

    
    ) vs. pH. Fit data to the Henderson-Hasselbalch equation:
    
    
    
    
    Note: The
    
    
    F signal will shift significantly (up to 10-15 ppm) upon protonation of the pyridine nitrogen due to the inductive pull.[2]
Protocol B: Microsomal Stability with F Tracking

Tracking fluorinated metabolites simplifies the identification of metabolic soft spots.[2]

Workflow:

  • Incubation: Incubate test compound (1

    
    M) with liver microsomes (human/rat, 0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Quenching: At

    
     min, quench aliquots with ice-cold acetonitrile containing a fluorinated internal standard (e.g., 4-fluorobenzoic acid).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS or high-sensitivity

    
    F NMR (cryoprobe recommended).
    
  • Metabolite ID: Look for:

    • Defluorination: Appearance of free fluoride ion (

      
       -119 ppm in aqueous buffer).[1][2]
      
    • Oxidation: Shifts in the parent peak or new peaks corresponding to N-oxides (typically downfield shift).[2]

Decision Logic: Selecting the Right Isomer

Use the following decision tree to guide your scaffold selection process.

decision_tree Start Optimization Goal Basicity Is the Parent Pyridine Too Basic (pKa > 6)? Start->Basicity Metab Is Metabolic Clearance High (AO/CYP)? Basicity->Metab No C2_Fluoro Select 2-Fluoropyridine (Drastic pKa reduction, Blocks AO at C2) Basicity->C2_Fluoro Yes C3_Fluoro Select 3-Fluoropyridine (Moderate pKa drop, Blocks C3/C5 CYP) Metab->C3_Fluoro No (General Tuning) Check_Site Identify Soft Spot Metab->Check_Site Yes Check_Site->C2_Fluoro C2 (Aldehyde Oxidase) Check_Site->C3_Fluoro C3 (CYP Oxidation)

Caption: Strategic selection of fluoropyridine isomers based on pKa and metabolic liability.

References

  • Basicity of Fluorinated Pyridines

    • PubChem.[3][7][8] (2025).[2][9] 2-Fluoropyridine Compound Summary . National Library of Medicine. [Link]

  • pKa Determination via NMR

    • Parman, E., et al. (2019).[1] Determination of pKa values of fluorocompounds in water using

      
      F NMR . Journal of Physical Organic Chemistry. University of Tartu. [Link]
      
  • Lemborexant Discovery

    • Beuckmann, C. T., et al. (2019).[1] Preclinical Pharmacology of Lemborexant, a Dual Orexin Receptor Antagonist . Frontiers in Neuroscience. [Link]

  • Piflufolastat F 18 Approval

    • FDA.[8][10][11][12] (2021).[2][4][9][12] PYLARIFY (piflufolastat F 18) Injection Label . [Link][2]

  • Metabolic Stability of Fluorinated Heterocycles

    • Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . ChemRxiv. [Link][2]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Fluoro-6-methylpicolinonitrile: An In-Depth Technical Analysis for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 4-fluoro-6-methylpicolinonitrile moiety, in particular, re...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 4-fluoro-6-methylpicolinonitrile moiety, in particular, represents a valuable building block, with the fluorine atom enhancing metabolic stability and modulating electronic properties, while the picolinonitrile framework offers a versatile handle for further chemical elaboration. This guide provides a comparative analysis of two plausible and robust synthetic pathways for the preparation of this key intermediate, tailored for researchers, scientists, and drug development professionals. The discussion emphasizes the underlying chemical principles, providing a rationale for the selection of reagents and reaction conditions, and is supported by detailed experimental protocols and comparative data.

Introduction to Synthetic Strategies

The synthesis of 4-Fluoro-6-methylpicolinonitrile can be approached from multiple angles, primarily revolving around the timing and method of introducing the crucial fluoro and cyano functionalities. This guide will focus on two divergent and strategically distinct pathways:

  • Pathway 1: The Picolinic Acid Conversion Route. This strategy involves the initial synthesis of a stable carboxylic acid precursor, 4-Fluoro-6-methylpicolinic acid, followed by a modern, mild conversion to the target nitrile. This pathway prioritizes the early introduction of the fluorine atom and leverages a robust, functional-group-tolerant cyanation method.

  • Pathway 2: The Late-Stage Nucleophilic Aromatic Substitution (SNAr) Approach. In contrast, this route installs the cyano group early and introduces the fluorine atom in a later step via a nucleophilic aromatic substitution reaction on a 4-chloro precursor. This pathway is advantageous when the chlorinated intermediate is readily accessible and highlights the unique reactivity of halogenated pyridines.

A thorough understanding of these differing approaches allows for an informed decision based on available starting materials, required scale, and laboratory capabilities.

Pathway 1: The Picolinic Acid Conversion Route

This pathway is predicated on the synthesis of 4-fluoro-6-methylpicolinic acid, which is then converted to the nitrile. The synthesis of the picolinic acid itself can be achieved through the oxidation of a suitable precursor, such as 2,4-dimethyl-5-fluoropyridine, a reaction analogous to the preparation of similar substituted picolinic acids.

Mechanistic Considerations

The key transformation in this pathway is the conversion of the carboxylic acid to the nitrile. While classical methods often involve harsh dehydrating agents, we propose a modern, mild approach using a palladium- and magnesium-cocatalyzed reaction with urea as the nitrogen source. This method is noted for its exceptional functional group tolerance and mild reaction conditions, which are highly desirable in complex molecule synthesis. The mechanism is believed to involve the activation of the carboxylic acid by the magnesium salt and subsequent nucleophilic attack by urea, followed by a palladium-catalyzed dehydration cascade to furnish the nitrile.

Experimental Protocol: Pathway 1

Step 1a: Synthesis of 4-Fluoro-6-methylpicolinic acid (Hypothetical, based on analogous reactions)

  • To a solution of 2,4-dimethyl-5-fluoropyridine (1.0 eq) in a suitable solvent such as water, add a strong oxidizing agent like potassium permanganate (KMnO₄, 4.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4, which should precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Fluoro-6-methylpicolinic acid.

Step 1b: Conversion to 4-Fluoro-6-methylpicolinonitrile

  • In a dry, argon-flushed flask, combine 4-Fluoro-6-methylpicolinic acid (1.0 eq), urea (2.0 eq), magnesium oxide (MgO, 1.5 eq), and a palladium catalyst such as Pd(OAc)₂ (5 mol%) with a suitable ligand like Xantphos (10 mol%).

  • Add a dry, aprotic solvent such as dioxane.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain 4-Fluoro-6-methylpicolinonitrile.

Workflow and Visualization

Pathway 1: Picolinic Acid Conversion Route start 2,4-Dimethyl-5-fluoropyridine step1 Oxidation (e.g., KMnO₄, Heat) start->step1 intermediate1 4-Fluoro-6-methylpicolinic acid step1->intermediate1 step2 Pd/Mg Co-catalyzed Cyanation (Urea, Pd(OAc)₂, MgO) intermediate1->step2 product 4-Fluoro-6-methylpicolinonitrile step2->product

Pathway 1: Picolinic Acid Conversion.

Pathway 2: The Late-Stage Nucleophilic Aromatic Substitution (SNAr) Approach

This alternative strategy involves the synthesis of a 4-chloro-6-methylpicolinonitrile intermediate, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom. The synthesis of the chlorinated precursor can be achieved from 4-amino-6-methylpicolinonitrile via a Sandmeyer reaction.

Mechanistic Considerations

The cornerstone of this pathway is the nucleophilic aromatic substitution of a chloride for a fluoride. On an electron-deficient pyridine ring, a halogen at the 4-position is susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[1] The rate-determining step is typically the initial attack of the nucleophile (fluoride ion). The presence of the electron-withdrawing nitrile group ortho to the site of substitution helps to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[1] Although C-F bonds are strong, the high electronegativity of fluorine makes the attached carbon highly electrophilic, and the restoration of aromaticity upon departure of the leaving group provides a strong thermodynamic driving force.[2][3]

Experimental Protocol: Pathway 2

Step 2a: Synthesis of 4-Chloro-6-methylpicolinonitrile via Sandmeyer Reaction

  • Suspend 4-amino-6-methylpicolinonitrile (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Warm the mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Cool, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 4-chloro-6-methylpicolinonitrile.

Step 2b: Fluorination via Nucleophilic Aromatic Substitution

  • To a solution of 4-chloro-6-methylpicolinonitrile (1.0 eq) in a polar aprotic solvent such as DMSO or sulfolane, add a source of fluoride, such as spray-dried potassium fluoride (KF, 2-3 eq).

  • A phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a tetralkylammonium salt, can be added to improve the solubility and reactivity of the fluoride salt.

  • Heat the reaction mixture to 150-180 °C and monitor by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to afford 4-Fluoro-6-methylpicolinonitrile.

Workflow and Visualization

Pathway 2: Late-Stage SNAr start 4-Amino-6-methylpicolinonitrile step1 Sandmeyer Reaction (NaNO₂, HCl, CuCl) start->step1 intermediate1 4-Chloro-6-methylpicolinonitrile step1->intermediate1 step2 Nucleophilic Aromatic Substitution (KF, DMSO, Heat) intermediate1->step2 product 4-Fluoro-6-methylpicolinonitrile step2->product

Pathway 2: Late-Stage Fluorination.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Picolinic Acid ConversionPathway 2: Late-Stage SNAr
Starting Material Availability May require synthesis of the substituted picolinic acid, which could add steps.Relies on the availability of the corresponding aminopicolinonitrile.
Number of Key Steps 2 (Oxidation and Cyanation)2 (Sandmeyer and Fluorination)
Reaction Conditions Oxidation can be harsh, but the cyanation is modern and mild.Sandmeyer reaction involves diazotization at low temperatures. SNAr requires high temperatures.
Reagent Safety & Handling Avoids the use of highly toxic cyanide salts in the final step. KMnO₄ is a strong oxidant.Uses diazotization which can be hazardous if not controlled. Handling of anhydrous KF and high-boiling point solvents is required.
Potential Yields Modern catalytic cyanation methods can be very high-yielding (>90%). Oxidation yields can be variable.Sandmeyer reactions typically provide moderate to good yields (60-80%). SNAr yields can be high but are substrate-dependent.
Scalability The catalytic cyanation is amenable to scale-up. Oxidation of pyridines can be challenging on a large scale.Sandmeyer reactions are well-established for industrial scale. High-temperature SNAr can be energy-intensive on a large scale.
Key Advantages Employs a modern, mild, and functional-group-tolerant cyanation method.Utilizes classic, well-understood reactions. Late-stage fluorination can be beneficial in some synthetic plans.
Potential Challenges Synthesis and purification of the picolinic acid precursor.Stability of the diazonium salt. Achieving high yields in the high-temperature fluorination step.

Conclusion for the Practicing Scientist

The choice between these two synthetic pathways for 4-Fluoro-6-methylpicolinonitrile will ultimately be dictated by project-specific constraints and objectives.

Pathway 1 represents a more modern and potentially milder approach for the critical nitrile formation step. It is particularly attractive if the corresponding picolinic acid is readily available or can be synthesized efficiently. The avoidance of traditional, more toxic cyanating agents in the final step is a significant advantage in terms of safety and environmental considerations.

Pathway 2 relies on more traditional, yet robust and well-documented transformations. It may be the more direct route if the 4-amino-6-methylpicolinonitrile precursor is accessible. While the reaction conditions, particularly for the SNAr step, are more demanding, the predictability of these classical reactions is a strong asset in a development setting.

Both pathways offer viable and logical approaches to the target molecule. It is recommended that initial feasibility studies be conducted on a small scale to determine the optimal route based on in-house expertise, available starting materials, and the desired scale of production.

References

  • Chen, C. Y., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85. [Link]

  • Google Patents.
  • Wang, Q., et al. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3337-3365. [Link]

  • ResearchGate. Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. [Link]

  • ResearchGate. Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. [Link]

  • Bakke, J. M., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(6), 1265-1270. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Rueping, M., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363. [Link]

Sources

Validation

Spectroscopic Identification Guide: 4-Fluoro-6-methylpicolinonitrile

This guide outlines the spectroscopic identification of 4-Fluoro-6-methylpicolinonitrile (CAS: 1196154-22-9), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Executive Summary Compound: 4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic identification of 4-Fluoro-6-methylpicolinonitrile (CAS: 1196154-22-9), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

Executive Summary

Compound: 4-Fluoro-6-methylpicolinonitrile (also: 2-Cyano-4-fluoro-6-methylpyridine) CAS: 1196154-22-9 Formula: C


H

FN

MW: 136.13 g/mol

Application Context: In medicinal chemistry, this scaffold is frequently confused with its regioisomers (e.g., 6-Fluoro-4-methylpicolinonitrile) during nucleophilic aromatic substitution (


) reactions. Misidentification at this stage leads to "dead-end" synthesis in later steps. This guide provides a definitive protocol to distinguish the target compound using NMR splitting patterns and coupling constants (

-values), which are more reliable than chemical shifts alone.

Structural Analysis & Expected Spectral Signatures[1][2][3][4]

The "Fingerprint" Logic

The definitive identification relies on the Spin-Spin Coupling between the Fluorine atom (


F) and the aromatic protons (

H).
  • Target Structure (4-Fluoro): The Fluorine at position 4 is ortho to two protons (H3 and H5).

  • Common Impurity (6-Fluoro): The Fluorine at position 6 is ortho to only one proton (H5).

A. Nuclear Magnetic Resonance (NMR) Data[1][2][4][5][6][7][8][9]
1.

H NMR (Proton)

Solvent: CDCl


 or DMSO-d

PositionTypeMultiplicity (Pattern)Coupling Constants (

)
Chemical Shift (

ppm)*
H3 AromaticDoublet (d) or dd

Hz

Hz
~7.4 – 7.6
H5 AromaticDoublet (d) or dd

Hz

Hz
~7.0 – 7.2
6-CH

MethylSinglet (s) May show fine

Hz
~2.6 – 2.7

> Critical Note: The presence of two large doublets (


 Hz) is the "Go/No-Go" signal for the 4-Fluoro substitution pattern. If you see one large doublet and one small doublet/singlet, you have the wrong isomer.
2.

C NMR (Carbon)
  • C-F Coupling: The carbon directly attached to Fluorine (C4) will appear as a doublet with a massive coupling constant (

    
     Hz).
    
  • Nitrile (CN): Distinct peak at ~116-118 ppm.

3.

F NMR (Fluorine)
  • Signal: Single sharp peak.

  • Shift: Typically -100 to -110 ppm (relative to CFCl

    
    ).
    
  • Diagnostic: Proton-coupled

    
    F NMR will show a Triplet (t)  or doublet of doublets (dd)  due to coupling with H3 and H5.
    

Comparative Analysis: Target vs. Regioisomers

The table below contrasts the target with its most common synthetic byproduct.

FeatureTarget: 4-Fluoro-6-methyl Alternative: 6-Fluoro-4-methyl
Structure F is ortho to H3 and H5F is ortho to H5 only

H Splitting
Two Doublets (

Hz)
One Doublet (

Hz) + One Singlet/Small Doublet (

Hz)

F Splitting
Triplet-like (couples to 2 ortho protons)Doublet (couples to 1 ortho proton)
Symmetry

plane absent

plane absent

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve


 couplings.
  • Solvent Selection: Use CDCl

    
      (99.8% D) + 0.03% TMS.
    
    • Why? Chloroform minimizes hydrogen bonding with the pyridine nitrogen, providing sharper peaks than DMSO.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) causes line broadening, obscuring the fine meta-coupling (

      
      ).
      
  • Acquisition Parameters:

    • 
      H:  Minimum 16 scans. Spectral width -2 to 14 ppm.
      
    • 
      F:  Run a non-decoupled experiment first to observe splitting patterns.
      
    • 
      C:  Minimum 512 scans (quaternary carbons like C-CN and C-F are slow to relax).
      
Protocol B: Rapid IR Identification (Quality Control)

Objective: Confirm functional groups (Nitrile).

  • Method: ATR-FTIR (Attenuated Total Reflectance).

  • Key Bands:

    • Nitrile (-C≡N): Look for a sharp, weak-to-medium band at 2230–2245 cm

      
       .
      
    • Pyridine Ring: Characteristic "breathing" bands at 1580–1600 cm

      
       .
      

Decision Logic for Identification

The following diagram illustrates the logical workflow to confirm the identity of 4-Fluoro-6-methylpicolinonitrile versus its isomers.

IdentificationLogic Start Unknown Sample (C7H5FN2) Step1 Run 1H NMR (Observe Aromatic Region 7.0-8.0 ppm) Start->Step1 Check1 Are there 2 distinct Proton Signals? Step1->Check1 Result_Isomer Likely Impurity (Check MS/HPLC) Check1->Result_Isomer No (Overlapping/Messy) Step2 Analyze Splitting Patterns (J-Coupling) Check1->Step2 Yes (2 Distinct Signals) Check2 Do BOTH signals show Large Coupling (J > 8Hz)? Step2->Check2 Result_Target CONFIRMED: 4-Fluoro-6-methylpicolinonitrile Check2->Result_Target Yes (F is ortho to both H) Result_Wrong WRONG ISOMER: Likely 6-Fluoro-4-methyl (Only 1 large coupling) Check2->Result_Wrong No

Figure 1: Decision tree for distinguishing 4-Fluoro-6-methylpicolinonitrile from regioisomers based on


H NMR coupling patterns.

References

  • Reich, H. J. (2020). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Link

    • Citation for: General principles of and coupling constants in arom
  • PubChem. (2025). Compound Summary: 6-Methylpyridine-2-carbonitrile.[1] National Library of Medicine. Link

    • Citation for: Baseline spectral data of the non-fluorin
  • Dolbier, W. R. (2016).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.

    • Citation for: Substituent effects of Fluorine on pyridine ring chemical shifts.[2]

  • ChemicalBook. (2025). Product Entry: 4-Fluoro-6-methylpicolinonitrile. Link

    • Citation for: Commercial availability and physical property verific

Sources

Safety & Regulatory Compliance

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